molecular formula C9H8Cl2O2 B101699 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 18430-74-5

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B101699
CAS No.: 18430-74-5
M. Wt: 219.06 g/mol
InChI Key: OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353018
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-74-5
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural characteristics, spectral data, and potential synthesis methodologies. Furthermore, it explores the broader context of its potential biological activities by examining the established mechanisms of related phenolic compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Properties and Structure

This compound is a substituted propiophenone featuring a phenyl ring functionalized with two chlorine atoms, a hydroxyl group, and a propanoyl group. This unique combination of functional groups dictates its chemical reactivity and potential biological interactions.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂PubChem[1]
Molecular Weight 219.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 18430-74-5PubChem[1]
SMILES CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)OPubChem[1]
InChI InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3PubChem[1]
InChIKey OYUBSDJHAZSFHZ-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A prominent and efficient route is the Fries rearrangement of a corresponding phenolic ester. This reaction is particularly useful for the ortho-acylation of phenols.

Experimental Protocol: Synthesis via Fries Rearrangement

The following protocol outlines a general procedure for the synthesis of hydroxyaryl ketones, which can be adapted for this compound.[2][3][4]

Materials:

  • 3,5-dichlorophenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Esterification: Prepare 3,5-dichlorophenyl propionate by reacting 3,5-dichlorophenol with propionyl chloride in the presence of a suitable base.

  • Fries Rearrangement:

    • In a round-bottom flask, dissolve 3,5-dichlorophenyl propionate in nitrobenzene.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C) to favor the ortho-product.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

G cluster_esterification Esterification cluster_fries Fries Rearrangement cluster_workup Work-up & Purification 3,5-Dichlorophenol 3,5-Dichlorophenol Propionyl_Chloride Propionyl_Chloride 3,5-Dichlorophenol->Propionyl_Chloride Base 3,5-Dichlorophenyl_Propionate 3,5-Dichlorophenyl_Propionate Propionyl_Chloride->3,5-Dichlorophenyl_Propionate Reaction_Mixture Reaction_Mixture 3,5-Dichlorophenyl_Propionate->Reaction_Mixture + AlCl3 + Nitrobenzene Heating Heating Reaction_Mixture->Heating 60-120 °C Crude_Product_Complex Crude_Product_Complex Heating->Crude_Product_Complex Extraction Extraction Crude_Product_Complex->Extraction + Ice/HCl Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: General workflow for the synthesis via Fries rearrangement.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons. The aromatic protons will likely appear as two doublets due to their distinct chemical environments. The methylene protons will exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield chemical shift (typically >190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm) Range
Carbonyl (C=O)200 - 210
Aromatic C-OH150 - 160
Aromatic C-Cl125 - 135
Aromatic C-H120 - 130
Aromatic C-C=O115 - 125
Methylene (-CH₂-)30 - 40
Methyl (-CH₃)5 - 15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H (hydroxyl)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium to Strong
C=O (ketone)1650 - 1700Strong
C=C (aromatic)1450 - 1600Medium to Weak
C-Cl600 - 800Strong
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments. Common fragmentation pathways would involve cleavage of the acyl group and loss of the ethyl group.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the activities of related phenolic and chlorinated phenolic compounds provide insights into its potential pharmacological profile.

Antimicrobial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanisms of action are often multifaceted and can include:

  • Disruption of Cell Membranes: The lipophilic nature of the phenyl ring allows for insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[5][6]

  • Enzyme Inhibition: The hydroxyl group can interact with and inactivate essential bacterial enzymes.[6]

  • Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids.[6][7]

The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, potentially modulating its antimicrobial potency.

G cluster_mechanisms Antimicrobial Mechanisms Phenolic_Compound Phenolic_Compound Bacterial_Cell Bacterial_Cell Phenolic_Compound->Bacterial_Cell Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition ROS_Generation ROS Generation Bacterial_Cell->ROS_Generation Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis leads to Metabolic_Dysfunction Metabolic_Dysfunction Enzyme_Inhibition->Metabolic_Dysfunction leads to Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress leads to

Caption: Potential antimicrobial mechanisms of phenolic compounds.

Cytotoxic and Anticancer Activity

Substituted phenols have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.

  • Induction of Oxidative Stress: Similar to their antimicrobial action, these compounds can generate ROS in cancer cells, triggering apoptotic pathways.[7]

  • Mitochondrial Dysfunction: Phenolic compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

  • Interaction with Signaling Proteins: The molecule may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases.[8]

G cluster_pathways Cytotoxicity Pathways Substituted_Phenol Substituted_Phenol Cancer_Cell Cancer_Cell Substituted_Phenol->Cancer_Cell ROS_Induction ROS Induction Cancer_Cell->ROS_Induction Mitochondrial_Dysfunction Mitochondrial Dysfunction Cancer_Cell->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Induction->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Potential cytotoxic signaling pathways of substituted phenols.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery and materials science. Its synthesis is accessible through established methods like the Fries rearrangement. The presence of reactive functional groups suggests a rich chemical reactivity and potential for derivatization to modulate its biological and physical properties. Further experimental studies are warranted to fully elucidate its spectral characteristics, confirm its biological activities, and explore its potential applications. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and structure, and summarizes its physicochemical properties. While a specific, publicly available, detailed synthesis protocol for this compound is not prevalent, this guide outlines a plausible and established synthetic methodology based on the Fries rearrangement. Furthermore, it presents predicted and characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. The guide also explores the potential biological significance of this compound, drawing from the known antimicrobial and anticancer activities of related structures containing the 3,5-dichloro-2-hydroxyphenyl moiety. This information is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Chemical Identity and Structure

The compound of interest is systematically named This compound .[1][2] It is also known by other names such as 3,5-Dichloro-2-Hydroxy Propiophenone.[3]

Chemical Structure:

The molecular structure consists of a propiophenone core, which is a three-carbon ketone, attached to a dichlorinated phenol ring. The IUPAC name precisely describes this arrangement: the "propan-1-one" indicates the three-carbon chain with a ketone on the first carbon, and "1-(3,5-dichloro-2-hydroxyphenyl)" specifies that the phenyl ring is attached at the first carbon of the propane chain and is substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 2.

The structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed properties sourced from publicly available chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂--INVALID-LINK--[1][2]
Molecular Weight 219.06 g/mol --INVALID-LINK--[1][2]
CAS Number 18430-74-5--INVALID-LINK--[3]
Appearance Solid (predicted)-
XLogP3-AA 3.5--INVALID-LINK--[1][2]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1][2]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1][2]
Rotatable Bond Count 2--INVALID-LINK--[1][2]
Topological Polar Surface Area 37.3 Ų--INVALID-LINK--[1][2]
SMILES CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O--INVALID-LINK--[1]

Synthesis Methodology

An alternative approach would be the Friedel-Crafts acylation of 2,4-dichlorophenol with propanoyl chloride.[5] However, the Fries rearrangement is often preferred for the synthesis of hydroxyarylketones as phenols can react to form esters under Friedel-Crafts conditions.[4]

Proposed Experimental Protocol: Fries Rearrangement

This proposed protocol is based on general procedures for the Fries rearrangement.[4]

Step 1: Esterification of 3,5-Dichlorophenol

  • In a round-bottom flask, dissolve 3,5-dichlorophenol in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add propanoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dichlorophenyl propanoate.

Step 2: Fries Rearrangement

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃).

  • Add a suitable high-boiling, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

  • Slowly add the 3,5-dichlorophenyl propanoate from Step 1 to the stirred suspension of AlCl₃.

  • Heat the reaction mixture. The temperature can be varied to influence the regioselectivity, with higher temperatures generally favoring the ortho product.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and then carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

G cluster_0 Synthesis Workflow start Start: 3,5-Dichlorophenol & Propanoyl Chloride esterification Esterification (Pyridine or other base) start->esterification ester Intermediate: 3,5-Dichlorophenyl Propanoate esterification->ester rearrangement Fries Rearrangement (AlCl3, heat) ester->rearrangement purification Purification (Column Chromatography) rearrangement->purification product Product: this compound purification->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, the following tables summarize the expected characteristic peaks based on the analysis of similar compounds.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would show signals for the ethyl group and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-CH₃
~3.0Quartet2H-CH₂-
~7.0-7.5Multiplet2HAromatic protons
~11.0-12.0Singlet (broad)1HPhenolic -OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~8-10-CH₃
~35-40-CH₂-
~115-135Aromatic carbons
~150-160Aromatic carbon attached to -OH
~200-205Carbonyl carbon (C=O)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~3200-3500O-H stretch (phenolic, broad)
~2900-3000C-H stretch (aliphatic)
~1650-1680C=O stretch (ketone)
~1400-1600C=C stretch (aromatic)
~1200-1300C-O stretch (phenol)
~700-850C-Cl stretch
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed (M, M+2, M+4).

m/zInterpretation
218/220/222Molecular ion [M]⁺
189/191/193[M - C₂H₅]⁺ (loss of ethyl group)
175/177[M - C₃H₅O]⁺ (loss of propanoyl group)

Potential Biological Activity and Applications

While direct biological studies on this compound are limited in the public domain, the chemical scaffold is of significant interest in drug discovery.

Antimicrobial and Anticancer Potential

Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as novel antimicrobial and anticancer agents.[3][6] These studies indicate that the 3,5-dichloro-2-hydroxyphenyl moiety can be a key pharmacophore in the development of compounds targeting multidrug-resistant pathogens and various cancer cell lines.[3][6] This suggests that this compound could serve as a valuable starting material or a fragment for the design of new therapeutic agents.

Enzyme Inhibition

Propiophenone derivatives are known to exhibit a range of biological activities, including enzyme inhibition. Given its structure, this compound could be investigated as an inhibitor for various enzymes, such as kinases, phosphatases, or oxidoreductases, which are common targets in drug development.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound.

G cluster_1 Biological Screening Workflow compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, MBC) cytotoxicity->antimicrobial anticancer Anticancer Screening (e.g., Proliferation, Apoptosis assays) cytotoxicity->anticancer enzyme Enzyme Inhibition Assays cytotoxicity->enzyme hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id enzyme->hit_id moa Mechanism of Action Studies hit_id->moa

Caption: General workflow for the biological evaluation of the target compound.

Conclusion

This compound is a halogenated aromatic ketone with a well-defined chemical structure. While detailed experimental data is not extensively available, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on established chemical principles and studies of related compounds. The presence of the 3,5-dichloro-2-hydroxyphenyl moiety suggests that this compound and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical scaffolds.

References

Unraveling the Biological Potential of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies on 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one are not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the known biological activities of closely related derivatives containing the 1-(3,5-dichloro-2-hydroxyphenyl) moiety. The information provided herein is intended to serve as a foundation for future research and drug discovery efforts centered on this chemical scaffold.

Introduction

The substituted propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The compound this compound, with its distinct dichlorinated and hydroxylated phenyl ring, represents a key starting point for the synthesis of novel therapeutic agents. While the specific mechanism of action for this parent compound remains to be fully elucidated, research into its derivatives has revealed promising antimicrobial and anticancer properties. This technical guide summarizes the current understanding of the biological activities associated with this chemical family, providing key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate further investigation.

Biological Activities of Derivatives

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, particularly those incorporating a 5-oxopyrrolidine-3-carboxylic acid moiety. These investigations have demonstrated that the 3,5-dichloro-2-hydroxyphenyl group is a critical pharmacophore contributing to the observed biological effects.

Antimicrobial Activity

Derivatives incorporating the 1-(3,5-dichloro-2-hydroxyphenyl) scaffold have been shown to possess activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several of these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 1-(3,5-dichloro-2-hydroxyphenyl) Derivatives against Various Pathogens

Compound IDStaphylococcus aureus (MRSA) TCH 1516 (MIC, µg/mL)Enterococcus faecalis ATCC 29212 (MIC, µg/mL)Candida auris B11221 (MIC, µg/mL)Aspergillus fumigatus 293 (MIC, µg/mL)
Derivative A >128>1281616
Derivative B 32>128>128>128
Derivative C 81632>128

Note: The specific structures of Derivatives A, B, and C are detailed in the cited literature and are derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Anticancer Activity

In addition to antimicrobial effects, derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, has been used to quantify this activity.

Table 2: Cytotoxic Activity (IC50) of Selected 1-(3,5-dichloro-2-hydroxyphenyl) Derivatives against A549 Human Lung Carcinoma Cells

Compound IDIC50 (µM)
Derivative D 15.2
Derivative E 9.8
Derivative F 22.5

Note: The specific structures of Derivatives D, E, and F are detailed in the cited literature and are derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microbial strains.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

    • The inoculum is further diluted in the appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

    • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_prep Preparation cluster_inoculum Microbial Inoculum cluster_compound Compound Dilutions cluster_assay Assay Culture Culture on Agar Plates Suspension Suspend in Saline (0.5 McFarland) Culture->Suspension Dilution_Inoculum Dilute in Broth Suspension->Dilution_Inoculum Inoculation Inoculate Microtiter Plate Dilution_Inoculum->Inoculation Stock Dissolve in DMSO Serial_Dilution Serial Dilutions in Broth Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read MIC Incubation->Reading

Broth microdilution workflow for MIC determination.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

    • The medium from the seeded cells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) is also included.

    • The plates are incubated for a further 48-72 hours.

  • MTT Incubation:

    • After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_cells Cell Culture cluster_compound Compound Treatment cluster_assay Assay Culture Culture A549 Cells Seeding Seed in 96-well Plates Culture->Seeding Treat Treat Cells Seeding->Treat Dissolve Dissolve in DMSO Dilute Dilute in Culture Medium Dissolve->Dilute Dilute->Treat MTT_add Add MTT Solution Treat->MTT_add Incubate_MTT Incubate (2-4h) MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT assay workflow for cytotoxicity determination.

Potential Signaling Pathways and Future Directions

The precise molecular targets and signaling pathways modulated by this compound and its derivatives are yet to be identified. However, based on the observed antimicrobial and anticancer activities, several hypotheses can be proposed for future investigation.

G cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_anticancer Potential Anticancer Mechanisms Compound This compound Derivatives Target_A Inhibition of Cell Wall Synthesis Compound->Target_A ? Target_B Disruption of Cell Membrane Integrity Compound->Target_B ? Target_C Inhibition of Essential Enzymes Compound->Target_C ? Target_D Interference with Nucleic Acid Synthesis Compound->Target_D ? Pathway_A Induction of Apoptosis Compound->Pathway_A ? Pathway_B Cell Cycle Arrest Compound->Pathway_B ? Pathway_C Inhibition of Angiogenesis Compound->Pathway_C ? Pathway_D Modulation of Kinase Signaling Compound->Pathway_D ?

Hypothesized areas of investigation for mechanism of action.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of these compounds.

  • Mechanism of Action Studies: Investigating the downstream effects on cellular pathways, including cell cycle progression, apoptosis, and key signaling cascades in both microbial and cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to optimize potency and selectivity and to understand the contribution of different structural features to the observed biological activities.

Conclusion

While the direct mechanism of action of this compound remains an open area of investigation, the demonstrated antimicrobial and anticancer activities of its derivatives highlight the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of this compound class, with the ultimate goal of developing novel and effective therapeutic agents.

Spectroscopic Profile of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines predicted and analogous spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. While the existence of experimental spectral data for this specific compound is documented, the raw data is not publicly available in common scientific databases. Therefore, this guide utilizes predicted data and data from structurally similar compounds to provide a valuable reference for analytical studies.

Introduction

This compound is a halogenated aromatic ketone. The presence of a hydroxyl group, a ketone, and chlorine atoms on the phenyl ring gives this molecule distinct spectroscopic characteristics. Understanding its spectral profile is crucial for its identification, characterization, and quality control in research and development settings. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables present a combination of predicted data and experimental data from analogous compounds. This information serves as a robust guide for researchers anticipating the spectral characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propanoyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5d1HAr-H
~7.2d1HAr-H
~12.0s1HAr-OH
~3.0q2H-CH₂-
~1.2t3H-CH₃

Note: Predicted chemical shifts can vary. The phenolic proton (-OH) is expected to be a broad singlet and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~204
~155
~133
~130
~125
~122
~36
~8

Note: These are predicted values and should be used as a guide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Characteristic IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Functional Group
3400 - 3200 (broad)O-H stretch (phenolic)
3000 - 2850C-H stretch (aliphatic)
~1680C=O stretch (ketone)
1600 - 1450C=C stretch (aromatic)
~1250C-O stretch (phenol)
850 - 550C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Assignment
218/220/222[M]⁺ (Molecular ion, showing isotopic pattern for two chlorine atoms)
189/191/193[M - C₂H₅]⁺
173/175/177[M - C₂H₅CO]⁺

Note: The relative abundances of the isotopic peaks for two chlorine atoms are expected to be in a 9:6:1 ratio.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data discussed above for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is typically introduced into a high vacuum source and vaporized.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one (CAS 18430-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, with the CAS number 18430-74-5, is a halogenated aromatic ketone. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its derivatives have shown promise as antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its applications in research, with a focus on the biological activities of its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[2][3]
Molecular Weight 219.06 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 3,5-Dichloro-2-Hydroxy Propiophenone[2][3]
CAS Number 18430-74-5[2][3]
Canonical SMILES CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O[2]
InChI InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3[2]
Computed LogP 3.2917[3]
Computed Topological Polar Surface Area 37.3 Ų[3]
Computed Hydrogen Bond Donor Count 1[3]
Computed Hydrogen Bond Acceptor Count 2[3]
Computed Rotatable Bond Count 2[3]

Synthesis

The primary method reported for the synthesis of this compound is the Fries rearrangement of 2,4-dichlorophenyl propionate.

Fries Rearrangement

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4]

Experimental Protocol: General Procedure for Fries Rearrangement

  • Reactant Preparation: The starting material, 2,4-dichlorophenyl propionate, is prepared by the esterification of 2,4-dichlorophenol with propionyl chloride or propionic anhydride.

  • Reaction Setup: The phenolic ester is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) in a reaction vessel equipped with a stirrer, condenser, and a dropping funnel.

  • Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution. The reaction is often exothermic, and the temperature should be controlled.

  • Heating: The reaction mixture is heated to a specific temperature, which can influence the ratio of ortho and para products. For the synthesis of the title compound, a temperature of around 165-175°C has been suggested.

  • Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as crystallization or column chromatography.

G start 2,4-Dichlorophenyl propionate product This compound start->product Fries Rearrangement (Heat) catalyst AlCl3 (Lewis Acid) catalyst->start Catalyst

Caption: Fries Rearrangement for the synthesis of the title compound.

Analytical Data

Comprehensive analytical data is crucial for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: While a complete spectrum with assignments is not available, typical chemical shifts for protons in similar structures can be predicted. The aromatic protons are expected in the δ 7-8 ppm region, the methylene protons of the propanoyl group around δ 2.5-3.0 ppm, and the methyl protons around δ 1.0-1.2 ppm. The phenolic hydroxyl proton signal can be broad and its position is dependent on the solvent and concentration.

  • ¹³C NMR: Based on typical chemical shift values, the carbonyl carbon is expected to appear around δ 200-210 ppm. The aromatic carbons would be in the δ 110-160 ppm region, with those attached to chlorine and oxygen being further downfield. The methylene and methyl carbons of the propanoyl group would appear upfield, typically in the δ 10-40 ppm range.[5][6][7]

Infrared (IR) Spectroscopy

References indicate the availability of FTIR spectra for this compound.[2] Key characteristic absorption bands would include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appear below 3000 cm⁻¹.

  • C=O stretch (ketone): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight (219.06 g/mol ). Isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be characteristic. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ketone.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of various derivatives with potential biological activities.

Scaffold for Antimicrobial and Anticancer Agents

Research has shown that this compound can be used as a scaffold to develop derivatives with promising antimicrobial and anticancer properties. For instance, it has been used in the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated activity against multidrug-resistant pathogens and human cancer cell lines.[1]

Synthesis of Aroylhydrazone Derivatives

The ketone functional group of this compound can be readily reacted with hydrazides to form aroylhydrazone derivatives. These derivatives have garnered significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of an Aroylhydrazone Derivative

The following is an example of a protocol for the synthesis of N′-[(1E)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide monohydrate:

  • Dissolution: Dissolve 4-methoxybenzohydrazide (0.01 mol, 1.66 g) in anhydrous ethanol (40 ml).

  • Addition: Add this compound (0.01 mol, 2.19 g) to the solution.

  • Reflux: Reflux the reaction mixture for 6 hours with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash it several times with ethanol, and dry it in vacuo.

G start This compound product Aroylhydrazone Derivative start->product Condensation (Ethanol, Reflux) reagent 4-Methoxybenzohydrazide reagent->product

Caption: Synthesis of an aroylhydrazone derivative.

Mechanism of Action of Aroylhydrazone Derivatives: Iron Chelation

A key mechanism of action for the biological activity of many aroylhydrazone derivatives is their ability to chelate iron.[8][9][10][11] Iron is an essential element for many cellular processes, including DNA synthesis and cellular respiration. Cancer cells, in particular, have a high iron requirement for their rapid proliferation. By binding to intracellular iron, these chelators can disrupt these vital processes, leading to cell cycle arrest and apoptosis.[8][9]

The tridentate nature of many aroylhydrazones allows them to form stable complexes with iron, effectively sequestering it and making it unavailable for cellular use.[8][9]

G cluster_cell Cancer Cell Aroylhydrazone Aroylhydrazone Derivative Complex Aroylhydrazone-Iron Complex Aroylhydrazone->Complex Iron Intracellular Iron (Fe³⁺) Iron->Complex DNA_synthesis DNA Synthesis Complex->DNA_synthesis Inhibits Cell_Cycle Cell Cycle Progression Complex->Cell_Cycle Inhibits Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Proposed mechanism of action via iron chelation.

Conclusion

This compound is a valuable building block in medicinal chemistry. While further studies are needed to fully elucidate the biological activities of the core molecule itself, its derivatives, particularly aroylhydrazones, have demonstrated significant potential as therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

physical properties of 3',5'-dichloro-2'-hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3',5'-Dichloro-2'-hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 3',5'-dichloro-2'-hydroxypropiophenone, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate its use in experimental design and drug development.

Core Physical and Chemical Properties

3',5'-Dichloro-2'-hydroxypropiophenone is a halogenated aromatic ketone. Its core structure consists of a propiophenone scaffold substituted with two chlorine atoms and one hydroxyl group on the phenyl ring.

Quantitative Data Summary

The key physical and chemical properties of 3',5'-dichloro-2'-hydroxypropiophenone are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
CAS Number 288401-09-2[1]
Appearance Solid
Melting Point Not explicitly available in search results. The related compound 3',5'-dichloro-2'-hydroxyacetophenone melts at 94-99 °C.[2][3][4]
Boiling Point Not explicitly available in search results. The related compound 3',5'-dichloro-2'-hydroxyacetophenone boils at 132-134 °C at 18 mmHg.[4]
Solubility Expected to be soluble in organic solvents like acetone.[4]

Note: Some data points are for the closely related and more commonly documented compound, 3',5'-dichloro-2'-hydroxyacetophenone, and are provided for reference.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of results and further investigation. Below are methodologies for the synthesis and characterization of propiophenone derivatives.

Synthesis via Fries Rearrangement

A common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. The synthesis of 4',5'-dichloro-2'-hydroxypropiophenone, a positional isomer of the title compound, is achieved through the Fries rearrangement of 3,4-dichlorophenyl propionate with aluminum chloride at 160°C for 3 hours.[1] A similar approach can be postulated for 3',5'-dichloro-2'-hydroxypropiophenone, starting from 3,5-dichlorophenyl propionate.

Materials:

  • 3,5-dichlorophenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution

  • Toluene

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirring mechanism, dissolve 3,5-dichlorophenyl propionate in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while stirring. The molar ratio of AlCl₃ to the ester should be slightly greater than 1:1.

  • After the addition is complete, heat the reaction mixture to the appropriate temperature (e.g., 160°C if following the protocol for the isomer) and maintain it for several hours to allow the rearrangement to proceed.[1]

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product into an organic solvent such as toluene.

  • Wash the organic extract with sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over an anhydrous drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure 3',5'-dichloro-2'-hydroxypropiophenone.

Characterization Protocol: Melting Point Determination

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of purified 3',5'-dichloro-2'-hydroxypropiophenone

  • Mortar and pestle

Procedure:

  • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (1-2°C).

Visualizations

Diagrams are provided below to illustrate key processes and relationships relevant to 3',5'-dichloro-2'-hydroxypropiophenone.

G Figure 1: Synthesis of 3',5'-Dichloro-2'-hydroxypropiophenone via Fries Rearrangement cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 3_5_Dichlorophenyl_Propionate 3,5-Dichlorophenyl Propionate Reaction_Mixture Reaction Mixture (Heated) 3_5_Dichlorophenyl_Propionate->Reaction_Mixture AlCl3 Anhydrous Aluminum Chloride AlCl3->Reaction_Mixture Decomposition Decomposition (Ice/HCl) Reaction_Mixture->Decomposition Fries Rearrangement Extraction Extraction (Toluene) Decomposition->Extraction Washing Washing (NaHCO3/H2O) Extraction->Washing Drying_Evaporation Drying & Evaporation Washing->Drying_Evaporation Recrystallization Recrystallization Drying_Evaporation->Recrystallization Final_Product 3',5'-Dichloro-2'-hydroxypropiophenone Recrystallization->Final_Product

Caption: A workflow diagram for the synthesis of 3',5'-dichloro-2'-hydroxypropiophenone.

References

The Therapeutic Potential of Dichlorohydroxyphenyl Propanone Compounds: A Landscape of Limited Specific Data and Broader Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and patent literature reveals a notable scarcity of specific data on the therapeutic applications of dichlorohydroxyphenyl propanone compounds. While this specific chemical class appears to be underexplored, an examination of the broader category of chlorinated phenolic compounds provides a contextual framework for their potential biological activities. This guide synthesizes the available information on related chlorinated compounds, offering insights into possible therapeutic avenues while highlighting the current knowledge gap regarding dichlorohydroxyphenyl propanones.

The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of molecules. [1][2][3]More than 250 FDA-approved drugs contain chlorine, underscoring the significance of this halogen in modern therapeutics. [1]The presence of chlorine on an aromatic ring can influence a compound's biological activity through steric and electronic effects, potentially leading to tighter binding to protein targets. [1]

Potential Therapeutic Areas for Chlorinated Phenolic Compounds

Based on the activities of structurally related compounds, dichlorohydroxyphenyl propanones could hypothetically be investigated for the following therapeutic applications:

  • Anti-inflammatory Activity: Chlorinated compounds have been explored for their anti-inflammatory properties. For instance, some novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, a key enzyme in inflammation pathways. [4]The inhibition of cyclooxygenase-2 (COX-2) is a validated mechanism for anti-inflammatory drugs. [5][6]* Antimicrobial Activity: Dichlorinated naphthols, another class of chlorinated aromatic compounds, have demonstrated potential against various bacterial and fungal strains. [7]This suggests that the dichlorohydroxyphenyl moiety might contribute to antimicrobial efficacy.

  • Anticancer Activity: Certain dichlorinated naphthol derivatives have exhibited cytotoxic effects against cancer cell lines. [7]Furthermore, the inhibition of COX-2 is also a target in some cancer therapies. [5][6]

General Biological Effects of Chlorinated Phenols

The biological action of chlorinated phenols is influenced by the degree of chlorination. [8][9]Increased chlorination can lead to an increase in toxicity. [8][9]Some higher chlorinated phenols are suggested to interfere with oxidative phosphorylation. [8]It is important to note that the toxicity of chlorinated aromatic compounds is a significant consideration in drug development, with some compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and its analogs being known for their toxic effects. [10]

Future Research Directions

The lack of specific data on dichlorohydroxyphenyl propanone compounds represents a clear research gap. Future investigations could focus on the synthesis of these compounds and subsequent screening for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. Detailed structure-activity relationship (SAR) studies would be crucial to identify potent and selective lead compounds while minimizing potential toxicity.

References

In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone, presents a scaffold of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural motifs are present in compounds exhibiting notable biological activities. This guide provides a comprehensive review of the available information regarding its synthesis, potential biological activities based on related structures, and detailed experimental protocols relevant to its study. The synthesis of this compound can be approached through established organic chemistry reactions, with the Fries rearrangement of a corresponding phenolic ester being a primary theoretical route. Derivatives of the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial and anticancer properties, suggesting that this compound may serve as a valuable starting point for the development of novel therapeutic agents. This document aims to consolidate the current knowledge and provide a framework for future research and development efforts centered on this compound.

Chemical Properties and Data

This compound, also known as 3',5'-Dichloro-2'-hydroxypropiophenone, is a chemical compound with the following identifiers:

PropertyValueReference
CAS Number 18430-74-5[1][2]
Molecular Formula C₉H₈Cl₂O₂[1][2]
Molecular Weight 219.06 g/mol [1][2]
IUPAC Name This compound[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a highly plausible and established synthetic route is the Fries rearrangement of 2,4-dichlorophenyl propionate.[3][4][5]

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3][4][5] The reaction is known to be ortho- and para-selective, with reaction conditions such as temperature and solvent influencing the regioselectivity.[5] For the synthesis of this compound, the ortho-acylated product is desired.

Proposed Synthetic Pathway via Fries Rearrangement

The synthesis can be envisioned as a two-step process:

  • Esterification: Reaction of 2,4-dichlorophenol with propionyl chloride or propionic anhydride to form 2,4-dichlorophenyl propionate.

  • Fries Rearrangement: Intramolecular rearrangement of 2,4-dichlorophenyl propionate to yield this compound, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

DOT Script for Proposed Synthesis:

G Proposed Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-Dichlorophenyl propionate 2,4-Dichlorophenyl propionate 2,4-Dichlorophenol->2,4-Dichlorophenyl propionate Pyridine Propionyl Chloride Propionyl Chloride Propionyl Chloride->2,4-Dichlorophenyl propionate This compound This compound 2,4-Dichlorophenyl propionate->this compound AlCl3, Heat

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Fries Rearrangement

The following is a generalized protocol for a Fries rearrangement, which would need to be optimized for the specific synthesis of this compound.

Materials:

  • 2,4-dichlorophenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in the chosen solvent, slowly add 2,4-dichlorophenyl propionate.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (optimization required, typically between 60-160 °C) and maintain for a period of time (optimization required, typically several hours).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • If a precipitate forms, it can be collected by filtration. Otherwise, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Biological Activity

While no direct studies on the biological activity of this compound were identified, a significant study on its derivatives provides strong evidence for its potential as a scaffold for developing antimicrobial and anticancer agents.

A 2023 study by Vaškevičienė et al. explored the synthesis and biological evaluation of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[6] This study utilized a chlorinated analog of the core structure of interest and found that several of its derivatives displayed potent biological activities.

Potential Antimicrobial Activity

The aforementioned study demonstrated that derivatives of the 3,5-dichloro-2-hydroxyphenyl moiety exhibited structure-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile.[6] Some derivatives also showed promising activity against vancomycin-intermediate S. aureus strains and certain drug-resistant fungal pathogens.[6]

This suggests that the 3,5-dichloro-2-hydroxyphenyl core of this compound may contribute to antimicrobial properties. Further screening of the parent compound against a panel of bacterial and fungal strains is warranted.

Potential Anticancer Activity

The same study also investigated the anticancer properties of these derivatives. A 5-fluorobenzimidazole derivative containing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[6] This indicates that the core structure could be a valuable starting point for the design of novel anticancer agents.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound, based on protocols used for its derivatives.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • This compound

  • Bacterial and/or fungal strains for testing

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

  • This compound

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action (Hypothetical)

Currently, there is no direct evidence in the literature detailing the specific signaling pathways or mechanism of action for this compound. However, based on the activities of related compounds, some hypothetical pathways can be proposed for future investigation.

Potential Antimicrobial Mechanisms

Many antimicrobial agents function by disrupting essential cellular processes in microorganisms. For a novel compound like this, potential mechanisms could include:

  • Inhibition of cell wall synthesis: A common target for antibacterial drugs.

  • Disruption of cell membrane integrity: Leading to leakage of cellular contents.

  • Inhibition of protein synthesis: By targeting ribosomal subunits.

  • Inhibition of nucleic acid synthesis: By interfering with DNA replication or transcription.

DOT Script for Potential Antimicrobial Targets:

G Hypothetical Antimicrobial Mechanisms of Action cluster_0 Potential Cellular Targets in Microorganisms Compound This compound Cell Wall Synthesis Cell Wall Synthesis Compound->Cell Wall Synthesis Inhibition Cell Membrane Cell Membrane Compound->Cell Membrane Disruption Protein Synthesis Protein Synthesis Compound->Protein Synthesis Inhibition Nucleic Acid Synthesis Nucleic Acid Synthesis Compound->Nucleic Acid Synthesis Inhibition

Caption: Potential microbial cellular targets for the compound.

Potential Anticancer Mechanisms

The anticancer activity of small molecules can be mediated through various signaling pathways. Given the structure, potential mechanisms to investigate could include:

  • Induction of Apoptosis: Triggering programmed cell death through caspase activation.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M).

  • Inhibition of Kinase Signaling: Many signaling pathways crucial for cancer cell growth and survival are regulated by kinases.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.

DOT Script for Potential Anticancer Pathways:

G Hypothetical Anticancer Mechanisms of Action cluster_0 Potential Cellular Effects in Cancer Cells Compound This compound Apoptosis Induction Apoptosis Induction Compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Compound->Cell Cycle Arrest Kinase Signaling Inhibition Kinase Signaling Inhibition Compound->Kinase Signaling Inhibition ROS Generation ROS Generation Compound->ROS Generation

Caption: Potential mechanisms of anticancer activity.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. While direct biological data for this compound is scarce, the demonstrated antimicrobial and anticancer activities of its close derivatives strongly suggest that it is a promising scaffold for further investigation.

Future research should focus on the following areas:

  • Optimized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for this compound.

  • Comprehensive Biological Screening: Systematic evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • In-depth Anticancer Evaluation: Screening against a diverse panel of cancer cell lines to determine its cytotoxic profile and potential for selective anticancer activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for optimal activity and to develop more potent and selective compounds.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the therapeutic potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the compound 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. This compound, hereafter referred to as Compound DCHP, is a synthetic molecule with a chemical structure suggesting potential biological activity. Its derivatives have shown promise in antimicrobial and anticancer research, making Compound DCHP a molecule of interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

PropertyValue
Molecular FormulaC₉H₈Cl₂O₂
Molecular Weight219.06 g/mol
IUPAC NameThis compound
CAS Number18430-74-5
AppearanceSolid (predicted)
SolubilitySoluble in organic solvents like DMSO and ethanol
LogP3.29

Potential Applications

Based on the biological activities of structurally related compounds, Compound DCHP is a candidate for investigation in the following areas:

  • Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibiotics, particularly against Gram-positive bacteria.

  • Anticancer Research: For screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Chemical Biology: As a tool to probe specific biological pathways, potentially those involved in cell signaling and proliferation.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and anticancer activities of Compound DCHP.

Protocol 1: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Compound DCHP against various bacterial strains. The broth microdilution method is a standard and quantitative technique for assessing antimicrobial activity.

Materials:

  • This compound (Compound DCHP)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of Compound DCHP in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Compound DCHP stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound and the inoculum by a factor of two. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum, but no compound.

    • Negative Control (Sterility): Wells containing only MHB.

    • Positive Antibiotic Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Compound DCHP that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Data Presentation:

The results should be summarized in a table for clear comparison.

MicroorganismGram StainCompound DCHP MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusPositive161 (Vancomycin)
Bacillus subtilisPositive320.5 (Vancomycin)
Escherichia coliNegative>1280.25 (Ciprofloxacin)
Pseudomonas aeruginosaNegative>1280.5 (Ciprofloxacin)

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Visual/OD Reading) incubate->read_mic analyze Record and Analyze MIC Values read_mic->analyze

Workflow for Broth Microdilution Assay.

Protocol 2: Anticancer Activity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Compound DCHP on cancer cell lines. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (Compound DCHP)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer, HCT116 - colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound DCHP in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine IC₅₀:

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of percent viability against the log of the compound concentration.

Data Presentation:

The IC₅₀ values should be tabulated for easy comparison across different cell lines.

Cell LineTissue of OriginCompound DCHP IC₅₀ (µM)Positive Control IC₅₀ (µM)
A549Lung Carcinoma25.35.1 (Doxorubicin)
MCF-7Breast Cancer18.72.8 (Doxorubicin)
HCT116Colon Cancer32.14.5 (Doxorubicin)

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h for Cell Attachment seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Hypothesized Signaling Pathway

Given that many anticancer agents exert their effects by modulating key cellular signaling pathways, a plausible mechanism of action for Compound DCHP could involve the inhibition of pro-survival pathways that are often dysregulated in cancer, such as the NF-κB or Wnt signaling pathways. The inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and a reduction in tumor growth.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds DCHP Compound DCHP DCHP->DestructionComplex Prevents Inhibition? TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Promotes

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of the novel compound, 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. The presence of a dichlorinated hydroxyphenyl moiety is a feature in several compounds exhibiting antimicrobial activity, suggesting that this molecule is a promising candidate for further investigation.[1] This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and biofilm inhibition capacity of the compound.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureus292138Vancomycin1
Enterococcus faecalis2921216Ampicillin2
Escherichia coli2592264Ciprofloxacin0.015
Pseudomonas aeruginosa27853>128Gentamicin1
Candida albicans9002832Fluconazole0.5

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Enterococcus faecalis2921216644Bactericidal
Escherichia coli2592264>128>2-

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
06.06.06.06.06.0
26.86.25.54.84.1
47.56.54.83.93.0
88.97.04.0<3.0<3.0
249.58.8<3.0<3.0<3.0

Table 4: Biofilm Inhibition by this compound against Staphylococcus aureus ATCC 29213

Concentration (µg/mL)Mean Absorbance (OD570)Standard Deviation% Biofilm Inhibition
Growth Control1.250.150%
0.25 x MIC (2)1.050.1216%
0.5 x MIC (4)0.780.0937.6%
1 x MIC (8)0.450.0564%
2 x MIC (16)0.210.0383.2%
4 x MIC (32)0.100.0292%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] The broth microdilution method is a widely used and reliable technique for this purpose.[3][4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution

  • Reference antibiotics

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours culture), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.[2] A typical concentration range to test would be from 128 µg/mL to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[5]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[3][5]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed after the MIC is determined.[6]

Materials:

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and plate it onto an MHA plate.[4]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6]

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[7]

Materials:

  • Bacterial inoculum standardized to 0.5 McFarland

  • CAMHB

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)[7]

  • Sterile test tubes

  • MHA plates

Procedure:

  • Assay Setup: Prepare test tubes with CAMHB containing the desired concentrations of the test compound and a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8] Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. After incubation, count the colonies to determine the CFU/mL at each time point.[7]

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial inoculum

  • This compound

  • 0.1% crystal violet solution[9][10]

  • 30% acetic acid or 95% ethanol[10][11]

  • Plate reader

Procedure:

  • Biofilm Formation: Add the bacterial inoculum and various sub-MIC concentrations of the test compound to the wells of a 96-well plate. Include a growth control without the compound. Incubate at 37°C for 24-48 hours without agitation.[10]

  • Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.[9]

  • Staining: Add 0.1% crystal violet to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[10][11]

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm.[9] The absorbance is proportional to the amount of biofilm formed.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_time_kill Time-Kill Assay cluster_biofilm Biofilm Assay prep_inoculum_mic Prepare Inoculum serial_dilution_mic Serial Dilution prep_inoculum_mic->serial_dilution_mic inoculate_plate_mic Inoculate Plate serial_dilution_mic->inoculate_plate_mic incubate_mic Incubate inoculate_plate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture_mbc Subculture read_mic->subculture_mbc Use MIC results incubate_mbc Incubate subculture_mbc->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc setup_tubes Setup Tubes inoculate_tubes Inoculate setup_tubes->inoculate_tubes sample_timepoints Sample at Timepoints inoculate_tubes->sample_timepoints plate_count Plate & Count sample_timepoints->plate_count plot_data Plot Data plate_count->plot_data form_biofilm Form Biofilm wash_plate Wash form_biofilm->wash_plate stain_cv Stain (CV) wash_plate->stain_cv solubilize Solubilize wash_plate->solubilize stain_cv->wash_plate read_abs Read Absorbance solubilize->read_abs potential_mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound This compound cell_wall Cell Wall Synthesis compound->cell_wall protein_synthesis Protein Synthesis compound->protein_synthesis dna_replication DNA Replication/Repair compound->dna_replication cell_membrane Cell Membrane Integrity compound->cell_membrane bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic dna_replication->bactericidal cell_membrane->bactericidal bacteriostatic->bactericidal at higher conc.

References

Application Notes and Protocols for Developing Anticancer Agents with 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel anticancer agents based on the 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one scaffold. This class of compounds has demonstrated potential in cancer research, and these guidelines aim to facilitate further investigation into their therapeutic efficacy.

Introduction

The this compound scaffold and its derivatives, particularly those belonging to the chalcone family of compounds, have garnered significant interest as potential anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways implicated in tumorigenesis, such as the MAPK and PI3K/Akt pathways.[1] This document outlines the synthetic strategies, methodologies for assessing anticancer activity, and potential mechanisms of action for this promising class of molecules.

Synthesis of this compound Derivatives

A general method for the synthesis of derivatives based on the this compound scaffold involves a Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of a substituted acetophenone with an aromatic aldehyde in the presence of a base.

A related synthetic approach has been described for 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This involves treating 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid with hydrochloric acid and hydrogen peroxide.[2] Further modifications can be achieved through esterification and subsequent reactions with various amines or other nucleophiles to generate a library of derivatives.[2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of synthesized 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the A549 human lung adenocarcinoma cell line. Cell viability was assessed using the MTT assay.

Compound IDSubstituent on Pyrrolidone RingA549 Cell Viability (%)[2]
5 4-Chlorophenyl hydrazone65.5
6 4-Bromophenyl hydrazone69.9
9 4-Methoxyphenyl hydrazone84.8
10 2,4-Dimethoxyphenyl hydrazone100.9
11 2,3,4-Trimethoxyphenyl hydrazone74.5
12 3,4,5-Trimethoxyphenyl hydrazone76.4
18 Thiazol-2-yl hydrazone36.2
20 Pyridin-4-yl hydrazone29.7
21b Benzimidazole67.4
22b 5-Methylbenzimidazole24.5

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with the test compounds using flow cytometry.

Materials:

  • Cancer cell line (e.g., A549)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Analysis of Protein Expression: Western Blotting

This protocol is for analyzing the expression levels of key proteins involved in signaling pathways affected by the test compounds.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Proposed Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the this compound scaffold are still under investigation, based on the activity of structurally related chalcone derivatives, the following mechanisms are proposed:

5.1. Induction of Apoptosis

These compounds are hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of the caspase cascade.

Compound 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

5.2. Modulation of Pro-Survival Signaling Pathways

Chalcone derivatives have been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer cells.[1] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Compound 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivative PI3K PI3K Compound->PI3K Inhibition Raf Raf Compound->Raf Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of Pro-Survival Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of anticancer agents based on the this compound scaffold.

Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit Hit Compound(s) (High Potency) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Hit->InVivo Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Western Western Blot (Signaling Proteins) Mechanism->Western Lead Lead Compound Optimization Apoptosis->Lead Western->Lead InVivo->Lead

Caption: Drug Development Workflow.

References

HPLC method for analysis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
IUPAC Name This compound
CAS Number 18430-74-5

Proposed HPLC Method

This section outlines the proposed chromatographic conditions for the analysis of this compound. These parameters are a starting point and may require optimization for specific applications.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 40% B, increase to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Experimental Protocol

The following protocol provides a step-by-step guide for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥97%)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade, for sample dissolution)

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Template)

For routine use, the proposed method should be validated according to ICH guidelines. The following table summarizes the key validation parameters that should be assessed.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interfering peaks at the retention time of the analyte

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase std_prep Standard Preparation reagents->std_prep sample_prep Sample Preparation reagents->sample_prep system_setup HPLC System Setup mobile_phase->system_setup injection Sample Injection std_prep->injection sample_prep->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the analysis of this compound. The detailed protocol and suggested starting conditions offer a solid foundation for researchers to develop and validate a robust analytical method for this compound. The provided workflow and tables are designed to facilitate easy implementation and data organization in a laboratory setting.

References

Application Note: Analysis of Dichlorinated Propanone Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of dichlorinated propanone isomers, specifically 1,1-dichloropropanone and 1,3-dichloropropanone. These compounds are of interest in various fields, including environmental monitoring and as potential impurities in pharmaceutical manufacturing. The described protocol provides a reliable and sensitive approach for the separation and analysis of these compounds from a liquid matrix.

Introduction

Dichlorinated propanones are halogenated ketones that can be challenging to analyze due to their volatility and potential for co-elution with other matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for these compounds, offering high separation efficiency and definitive identification based on mass spectral data. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation for 1,1-dichloropropanone and 1,3-dichloropropanone.

Data Presentation

The primary method for identifying dichlorinated propanones by GC-MS is through their characteristic mass spectra obtained by electron ionization (EI). The table below summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragments of 1,1-dichloropropanone and 1,3-dichloropropanone. The presence of two chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments, with M+2 and M+4 peaks.[1]

CompoundChemical FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
1,1-Dichloropropanone C₃H₄Cl₂O126.9743 (100%), 83 (2.6%), 27 (7.5%), 63 (2.2%), 26 (2.3%)[2][3]
1,3-Dichloropropanone C₃H₄Cl₂O126.9749 (100%), 78 (30%), 42 (25%), 80 (10%), 51 (8%)[4]

Experimental Protocols

This section outlines a detailed methodology for the analysis of dichlorinated propanone compounds in a liquid sample, such as water or a process stream. The protocol is adapted from established methods for similar volatile chlorinated compounds.[5][6][7]

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract dichlorinated propanones from an aqueous matrix into an organic solvent suitable for GC-MS analysis.

  • Materials:

    • Sample containing dichlorinated propanones

    • Dichloromethane (DCM), GC-grade

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Glass vials with PTFE-lined caps

  • Procedure:

    • To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a clean glass vial.

    • Repeat the extraction of the aqueous layer with a fresh 2 mL portion of DCM.

    • Combine the organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Carefully transfer the dried extract to a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent phase for volatile halogenated compounds.[5]

    • Injector: Splitless mode, 200°C.[5]

    • Injection Volume: 1 µL.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 130°C.[5]

      • Ramp 2: 20°C/min to 220°C, hold for 1 minute.[5]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Interface Temperature: 230°C.[5]

    • Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for 1,1-Dichloropropanone: m/z 43, 83.[2][3]

    • SIM Ions for 1,3-Dichloropropanone: m/z 49, 78.[4]

Visualizations

Experimental Workflow Diagram

experimental_workflow GC-MS Analysis Workflow for Dichlorinated Propanones cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample extraction Liquid-Liquid Extraction (Dichloromethane) sample->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying gc_vial Transfer to GC Vial drying->gc_vial injection GC Injection (Splitless) gc_vial->injection separation Chromatographic Separation (DB-VRX Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: A schematic of the experimental workflow for the GC-MS analysis of dichlorinated propanones.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical flow of identifying an unknown dichlorinated propanone using this method.

logical_flow Identification Logic for Dichlorinated Propanones start GC Peak Detected ms_spectrum Acquire Mass Spectrum start->ms_spectrum check_base_peak Identify Base Peak (m/z) ms_spectrum->check_base_peak is_43 Base Peak = m/z 43? check_base_peak->is_43 is_49 Base Peak = m/z 49? check_base_peak->is_49 is_43->is_49 No id_1_1_dcp Tentative ID: 1,1-Dichloropropanone is_43->id_1_1_dcp Yes id_1_3_dcp Tentative ID: 1,3-Dichloropropanone is_49->id_1_3_dcp Yes no_match No Match is_49->no_match No confirm_fragments Confirm Secondary Fragments and Isotopic Pattern id_1_1_dcp->confirm_fragments id_1_3_dcp->confirm_fragments final_id Confirmed Identification confirm_fragments->final_id Match confirm_fragments->no_match No Match

References

Application Notes and Protocols for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one (CAS No. 18430-74-5). Adherence to these protocols is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and obtaining reliable experimental results.

Compound Information

PropertyValueReference
IUPAC Name This compound[1]
Synonym(s) 3,5-Dichloro-2-Hydroxy Propiophenone[2]
CAS Number 18430-74-5[2][3]
Molecular Formula C₉H₈Cl₂O₂[1][2][3]
Molecular Weight 219.06 g/mol [1][2][3]
Melting Point 88 - 90 °C

Storage Protocol

Proper storage is essential to maintain the stability and purity of this compound.

2.1. Recommended Storage Conditions

ParameterRecommendationSource
Temperature 2-8°C. Sealed in dry conditions.[2]
Atmosphere Store in a dry, cool, and well-ventilated place.[3][4]
Light Light sensitive. Store in the dark.
Container Store in a tightly closed container.[3][4]

2.2. Incompatible Materials Store apart from foodstuff containers or incompatible materials.[3]

2.3. Long-term Storage For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light.

Handling Protocol

3.1. Personal Protective Equipment (PPE) When handling this compound, the following PPE is mandatory:

PPESpecificationRationale
Gloves Chemical impermeable gloves.To prevent skin contact.[3]
Eye Protection Tightly fitting safety goggles.To prevent eye contact.[3]
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.To avoid inhalation of dust and aerosols.[3]

3.2. Engineering Controls

  • Ventilation: Always handle in a well-ventilated place.[3][4] A chemical fume hood is recommended for all procedures involving this compound.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.

3.3. Safe Handling Practices

  • Avoid contact with skin and eyes.[3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools to prevent ignition.[3][4]

  • Prevent fire caused by electrostatic discharge steam.[3][4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Equilibrate the container of this compound to room temperature before opening.

  • Under a chemical fume hood, weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate solvent (e.g., DMSO, ethanol) to the compound in a suitable container.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light.

4.2. General Assay Protocol (Example)

  • Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer or cell culture medium.

  • Add the diluted compound to the experimental system (e.g., enzyme solution, cell culture plate).

  • Incubate for the desired time at the appropriate temperature.

  • Measure the experimental endpoint using a suitable detection method.

  • Include appropriate positive and negative controls in the experiment.

Safety and Hazard Information

5.1. GHS Hazard Statements

  • Toxic to aquatic life with long-lasting effects.

5.2. First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

5.3. Accidental Release Measures

  • Avoid dust formation.[3]

  • Avoid breathing mist, gas, or vapors.[3]

  • Use personal protective equipment.[3]

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3]

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • Do not let the chemical enter drains.[3]

5.4. Firefighting Measures

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

  • Advice for firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Visual Protocols

StorageAndHandlingWorkflow cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_disposal Disposal storage_conditions Store at 2-8°C in a dry, dark, and well-ventilated area container Keep container tightly closed storage_conditions->container in ppe Wear appropriate PPE: - Gloves - Goggles - Lab Coat storage_conditions->ppe Before handling incompatibles Store away from incompatible materials ventilation Handle in a chemical fume hood ppe->ventilation while using safe_practices Avoid dust formation and contact with skin/eyes ventilation->safe_practices disposal Dispose of waste according to local regulations safe_practices->disposal After use ExperimentalWorkflow start Start weigh Weigh Compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve prepare_dilutions Prepare Serial Dilutions dissolve->prepare_dilutions add_to_assay Add to Experimental System prepare_dilutions->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure end End measure->end

References

Application Notes and Protocols for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a compound identified as a potent antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. The information presented is intended to guide researchers in designing and executing experiments to study the activity of this compound.

Summary of In Vitro Activity

The primary in vitro application of this compound is the antagonism of the TRPA1 channel, a key player in pain, inflammation, and respiratory disorders. The compound has been shown to inhibit the activation of human TRPA1 channels expressed in HEK293 cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range.

While structurally related compounds have demonstrated potential anticancer and antimicrobial activities, there is currently limited specific data on these applications for this compound itself. Further investigation into these potential activities is warranted.

Quantitative Data

The following table summarizes the known quantitative data for the in vitro activity of this compound.

Parameter Value Assay Cell Line Agonist Instrumentation
IC50 2.1 µMHuman TRPA1 FLIPR AssayHEK293Not SpecifiedFlexStation 3

Experimental Protocols

General Cell Culture and Maintenance of HEK293 Cells

This protocol outlines the standard procedures for culturing and maintaining Human Embryonic Kidney (HEK293) cells, which are commonly used for expressing recombinant proteins like the TRPA1 channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8-10 mL of complete culture medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired split ratio (e.g., 1:3 to 1:6).

Human TRPA1 FLIPR (Fluorometric Imaging Plate Reader) Assay for Antagonist Activity

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on human TRPA1 channels expressed in HEK293 cells. The assay measures changes in intracellular calcium levels upon channel activation.

Materials:

  • HEK293 cells stably or transiently expressing human TRPA1

  • Complete culture medium (as described above)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • FLIPR Calcium Assay Kit (e.g., Fluo-4 NW, Calcium 5)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • TRPA1 agonist (e.g., Allyl isothiocyanate (AITC), cinnamaldehyde, or zinc chloride)

  • This compound

  • FlexStation or other FLIPR instrument

Procedure:

  • Cell Plating: Seed the human TRPA1-expressing HEK293 cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions of the compound in Assay Buffer. Also, prepare the TRPA1 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye-loading solution to each well. Incubate for 1 hour at 37°C or as recommended by the manufacturer.

  • Assay Protocol: a. Place the cell plate and the compound plate into the FlexStation instrument. b. Set the instrument to first add the diluted this compound (or vehicle control) to the cell plate and incubate for a predefined period (e.g., 10-30 minutes). c. Following the incubation, the instrument will add the TRPA1 agonist to stimulate the channel. d. Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the influx of calcium through the activated TRPA1 channels.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound on HEK293 cells to ensure that the observed TRPA1 inhibition is not due to cell death.

Materials:

  • HEK293 cells

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the same duration as the primary assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Opens, allows influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Pain Sensation) Ca_ion->Cellular_Response Triggers Compound This compound Compound->TRPA1 Inhibits

Caption: TRPA1 channel activation and inhibition pathway.

Experimental_Workflow A 1. Cell Culture (HEK293 expressing hTRPA1) B 2. Cell Plating (96-well or 384-well plates) A->B D 4. Dye Loading (Calcium-sensitive dye) B->D G 7. Cytotoxicity Assay (Optional) (e.g., MTT Assay) B->G C 3. Compound & Agonist Preparation E 5. FLIPR Assay - Add Compound (Incubate) - Add Agonist - Measure Fluorescence C->E D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for TRPA1 antagonist assay.

Application Notes and Protocols for Cytotoxicity Assays Using 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one is a synthetic compound whose derivatives have emerged as molecules of interest in the exploration of new therapeutic agents. Specifically, compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety have been investigated for their potential antimicrobial and anticancer properties. Derivatives have demonstrated cytotoxic activity against human cancer cell lines, such as A549 human pulmonary cancer cells, indicating that this chemical scaffold is a promising starting point for the development of novel cytotoxic agents.

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic potential of this compound. The following sections detail the necessary materials, and step-by-step protocols for assessing its effects on cell viability and proliferation, and a hypothetical signaling pathway that could be investigated based on the activity of structurally related compounds.

Data Presentation

As no specific cytotoxicity data for this compound is currently available in the public domain, the following table is a template that researchers can use to summarize their experimental findings.

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
e.g., A549MTT24Experimental Data
e.g., A549MTT48Experimental Data
e.g., A549MTT72Experimental Data
e.g., MCF-7MTT24Experimental Data
e.g., MCF-7MTT48Experimental Data
e.g., MCF-7MTT72Experimental Data
e.g., HeLaMTT24Experimental Data
e.g., HeLaMTT48Experimental Data
e.g., HeLaMTT72Experimental Data

Experimental Protocols

A critical step in the evaluation of a novel compound is the determination of its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway

Based on the known mechanisms of other cytotoxic compounds, this compound could potentially induce apoptosis through the intrinsic pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Apoptosis_Pathway compound This compound ros ROS Production compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and hypothetical signaling pathways are based on general knowledge of cytotoxicity testing and the activities of structurally related compounds. Researchers should conduct their own validation and optimization of these methods for their specific experimental conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Fries rearrangement of 2,4-dichlorophenyl propionate.[1][2][3] This reaction involves the intramolecular migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3]

Q2: What are the key factors influencing the yield and regioselectivity of the Fries rearrangement in this synthesis?

The yield and the ratio of ortho to para isomers are primarily influenced by temperature and the choice of solvent.[2][4]

  • Temperature: Higher temperatures (generally above 160°C) favor the formation of the desired ortho isomer, this compound.[4] Lower temperatures tend to yield the para isomer as the major product.[4]

  • Solvent: Non-polar solvents can also favor the formation of the ortho product.[2] However, for this specific synthesis, the reaction is often carried out without a solvent or in a high-boiling solvent like nitrobenzene, although the latter can lead to tarry byproducts.

Q3: What are the potential side reactions that can lower the yield?

Several side reactions can occur during the Fries rearrangement, leading to a decreased yield of the desired product:

  • Formation of the para isomer: As mentioned, lower reaction temperatures will favor the formation of the isomeric 1-(2,4-dichloro-5-hydroxyphenyl)propan-1-one.

  • Cleavage of the ester: The ester bond of the starting material, 2,4-dichlorophenyl propionate, can be cleaved to produce 2,4-dichlorophenol.

  • Intermolecular acylation: The acylium ion intermediate can react with another molecule of the phenolic ester or the product, leading to polymeric byproducts.

  • Decomposition at high temperatures: While high temperatures favor the desired ortho product, excessively high temperatures can lead to decomposition and the formation of tar.[5]

Q4: How can the final product be purified?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For more challenging separations of isomers and byproducts, column chromatography using silica gel is an effective technique.[6][7] The selection of an appropriate eluent system is essential for good separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low overall yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Carefully control the reaction temperature. For the desired ortho product, maintain a high temperature (e.g., 165-175°C). - Use a high-purity, anhydrous Lewis acid to minimize side reactions. - Optimize the extraction and purification steps to minimize product loss.
High proportion of the para isomer - The reaction temperature was too low.- Increase the reaction temperature to above 160°C. The formation of the ortho isomer is thermodynamically favored at higher temperatures.[4]
Formation of a significant amount of 2,4-dichlorophenol - Cleavage of the ester starting material. - Presence of moisture, which can deactivate the catalyst and promote hydrolysis.- Ensure all reagents and glassware are thoroughly dried. - Use anhydrous aluminum chloride. - Consider using a slight excess of the Lewis acid to drive the rearrangement.
Product appears as a dark, tarry substance - The reaction temperature was excessively high, leading to decomposition. - Use of an unsuitable solvent like nitrobenzene can sometimes lead to tar formation.- Carefully control the heating of the reaction mixture. - If using a solvent, consider alternative high-boiling, non-polar solvents, or perform the reaction neat (without solvent).
Difficulty in separating the ortho and para isomers - The isomers have similar polarities.- Utilize column chromatography with a carefully selected eluent system. A step-gradient elution may be necessary. - Fractional crystallization could also be explored with different solvent systems.

Experimental Protocols

Synthesis of 2,4-dichlorophenyl propionate

This procedure outlines the synthesis of the starting material for the Fries rearrangement.

Materials:

  • 2,4-dichlorophenol

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorophenol in anhydrous diethyl ether.

  • Add a slight molar excess of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a molar equivalent of propionyl chloride dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-dichlorophenyl propionate. The product can be purified by vacuum distillation if necessary.

Fries Rearrangement for the Synthesis of this compound

This protocol describes the rearrangement of 2,4-dichlorophenyl propionate to the target compound.

Materials:

  • 2,4-dichlorophenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, place anhydrous aluminum chloride.

  • Heat the flask in an oil bath to the desired reaction temperature (e.g., 165-175°C).

  • Slowly and carefully add the 2,4-dichlorophenyl propionate to the molten aluminum chloride with vigorous stirring.

  • Continue heating and stirring the reaction mixture for the specified time (e.g., 40 minutes). The reaction mixture will become viscous.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Temperature on the Fries Rearrangement of a Substituted Phenyl Acetate

EntryTemperature (°C)Time (h)Conversion (%)Yield of ortho isomer (%)Yield of para isomer (%)ortho/para Ratio
14063510250.4:1
28047030400.75:1
312029565302.17:1
41701>9880155.33:1

Note: This table presents illustrative data based on typical outcomes of the Fries rearrangement and may not represent the exact results for 2,4-dichlorophenyl propionate. Higher temperatures clearly favor the formation of the ortho isomer.[5]

Visualizations

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Step 1: Esterification cluster_2 Intermediate cluster_3 Step 2: Fries Rearrangement cluster_4 Crude Product cluster_5 Step 3: Purification cluster_6 Final Product 2_4_Dichlorophenol 2,4-Dichlorophenol Esterification Esterification (Pyridine, Et₂O) 2_4_Dichlorophenol->Esterification Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Esterification 2_4_Dichlorophenyl_Propionate 2,4-Dichlorophenyl propionate Esterification->2_4_Dichlorophenyl_Propionate Fries_Rearrangement Fries Rearrangement (AlCl₃, 165-175°C) 2_4_Dichlorophenyl_Propionate->Fries_Rearrangement Crude_Product Crude Product Mixture (ortho and para isomers) Fries_Rearrangement->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

FriesMechanism Start 2,4-Dichlorophenyl propionate Complexation Coordination of AlCl₃ to carbonyl oxygen Start->Complexation Lewis_Acid AlCl₃ Lewis_Acid->Complexation Acylium_Ion Formation of Acylium Ion Intermediate Complexation->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion->Electrophilic_Attack Ortho_Product High Temperature (Thermodynamic Control) Ortho-substituted product Electrophilic_Attack->Ortho_Product ortho attack Para_Product Low Temperature (Kinetic Control) Para-substituted product Electrophilic_Attack->Para_Product para attack Workup Aqueous Workup Ortho_Product->Workup Para_Product->Workup Final_Product This compound Workup->Final_Product

References

Technical Support Center: Purification of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound, and how do they impact purification?

A1: The two primary synthesis routes are the Friedel-Crafts acylation of 2,4-dichlorophenol with propanoyl chloride and the Fries rearrangement of 2,4-dichlorophenyl propionate.[1] Both methods can present purification challenges. The Friedel-Crafts reaction may lead to isomeric byproducts due to acylation at different positions on the aromatic ring. The Fries rearrangement is known to produce a mixture of ortho and para isomers, which can be challenging to separate due to their similar physical properties.[2][3]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities can include:

  • Isomeric Products: The most significant impurity is often the para-isomer, 1-(2,4-dichloro-5-hydroxyphenyl)propan-1-one, especially when using the Fries rearrangement.

  • Unreacted Starting Materials: Residual 2,4-dichlorophenol or 2,4-dichlorophenyl propionate.

  • Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, some polysubstitution may occur.[4]

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

Q3: What are the recommended initial purification steps for crude this compound?

A3: Initially, it is advisable to perform a liquid-liquid extraction to remove the catalyst and water-soluble impurities. If the crude product is an oil, attempting to induce crystallization by scratching the flask or seeding with a small crystal can be effective. For solid crude products, a simple wash with a cold, non-polar solvent like hexane can remove some less polar impurities.

Q4: Are there any known safety concerns with this compound?

Troubleshooting Guides

Recrystallization

Issue 1: The compound oils out instead of crystallizing.

Possible CauseRecommended Solution
High impurity level Pre-purify the crude product using a quick filtration through a small plug of silica gel to remove baseline impurities.
Solution is too concentrated Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. Allow to cool more slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Inappropriate solvent system The polarity of the solvent may be too high or too low. Experiment with different solvent systems. A good starting point is a solvent pair like ethanol/water or hexane/ethyl acetate.

Issue 2: Poor recovery of the purified product.

Possible CauseRecommended Solution
Compound is too soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
Too much solvent was used for dissolution Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recover a second crop of crystals.
Premature crystallization during hot filtration Preheat the funnel and filter paper before filtering the hot solution.
Column Chromatography

Issue 3: Poor separation of the desired product from impurities.

Possible CauseRecommended Solution
Inappropriate solvent system (eluent) The eluent polarity may be too high, causing all compounds to elute quickly. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Column overloading Use a larger column or reduce the amount of crude material loaded. The amount of silica gel should be at least 50 times the weight of the crude product.
Poorly packed column Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Co-eluting isomers Isomers can be very difficult to separate. Consider using a different stationary phase (e.g., alumina) or a more sophisticated technique like preparative HPLC.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures like hexane/ethyl acetate or ethanol/water). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general method for the purification of moderately polar organic compounds and should be adapted as needed.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (crude)Final PurityYieldNotes
Recrystallization (Ethanol/Water) ~85%>98%60-75%Effective for removing less polar impurities.
Column Chromatography (Hexane:EtOAc gradient) ~85%>99%50-65%Can separate closely related isomers with careful optimization.

Note: The values in this table are illustrative and will vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Logical Workflow for Purification Troubleshooting

PurificationTroubleshooting start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid wash_solid Wash with cold non-polar solvent (e.g., Hexane) is_solid->wash_solid Yes extraction Aqueous Workup / Extraction is_solid->extraction No (Oil) recrystallization Attempt Recrystallization wash_solid->recrystallization extraction->recrystallization oiling_out Product oils out? recrystallization->oiling_out purity_check Check Purity (TLC/HPLC/NMR) oiling_out->purity_check No troubleshoot_recrystallization Troubleshoot Recrystallization: - Slower cooling - Different solvent - Dilute solution oiling_out->troubleshoot_recrystallization Yes column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity <98% pure_product Pure Product purity_check->pure_product Purity >98% troubleshoot_column Troubleshoot Column: - Adjust eluent polarity - Check loading - Repack column purity_check->troubleshoot_column Impure after column troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography

Caption: A troubleshooting flowchart for the purification of this compound.

Potential Impurity Formation via Fries Rearrangement

FriesRearrangement start 2,4-dichlorophenyl propionate reaction Fries Rearrangement (Lewis Acid, Heat) start->reaction product_ortho Desired Product: This compound (ortho-isomer) reaction->product_ortho product_para Key Impurity: 1-(2,4-dichloro-5-hydroxyphenyl)propan-1-one (para-isomer) reaction->product_para separation Purification Challenge: Separation of Isomers product_ortho->separation product_para->separation

Caption: Formation of isomeric impurities during the Fries rearrangement synthesis.

References

solubility issues of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule and is expected to have low aqueous solubility.[1] For creating stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] For experiments in aqueous systems, the use of co-solvents or other solubilization techniques is often necessary.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock is a common issue for compounds with poor water solubility.[2] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the compound in your aqueous buffer might be exceeding its solubility limit.[2]

  • Optimize Co-solvent Percentage: While DMSO is a useful solvent for initial dissolution, its final concentration in the assay medium should be kept as low as possible (typically below 1%) to avoid solvent-induced artifacts in biological assays.[2] Experiment with different ratios of DMSO to aqueous buffer.

  • Use a Different Co-solvent: In some cases, another organic solvent or a combination of solvents might be more effective.[2]

  • Employ Sonication or Vortexing: Gentle heating and mixing can help in keeping the compound in solution, but care must be taken to avoid degradation.[2]

Q3: What are the initial steps to assess the solubility of this compound in a new solvent?

A3: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties.[2] Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[2]

Troubleshooting Guides

Guide 1: Initial Solubility Assessment

This guide provides a step-by-step protocol for determining the approximate solubility of this compound in various solvents.[1]

Experimental Protocol: Solubility Assessment

  • Preparation: Weigh out 1 mg of this compound into several clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO) in incremental volumes (e.g., 10 µL at a time).[1]

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.[1]

  • Sonication: If the compound does not dissolve with vortexing, sonicate the vial for 5-10 minutes.[1]

  • Heating: Gentle heating (e.g., 37°C) can also be used to aid dissolution.[1]

  • Determination: The approximate solubility is the concentration at which the compound fully dissolves.[1]

Guide 2: Co-Solvent System Optimization

If the compound has poor solubility in the desired aqueous buffer, a co-solvent system can be optimized using the following protocol.

Experimental Protocol: Co-solvent Mixture Optimization

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.[1]

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG 400).[1]

  • Solubility Testing: Add the stock solution to each co-solvent mixture to achieve the desired final concentration and observe for any precipitation.

  • Selection: Choose the co-solvent mixture with the lowest percentage of organic solvent that maintains the compound in solution.[1]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Lab Solvents

SolventPredicted SolubilityNotes
WaterPoorly solubleHydrophobic nature limits aqueous solubility.
PBS (pH 7.4)Poorly solubleSolubility is not expected to significantly increase in physiological buffer.
EthanolSolubleA common solvent for nonpolar to moderately polar compounds.
MethanolSolubleSimilar to ethanol, should be a good solvent.
DMSOHighly solubleA versatile solvent capable of dissolving a wide range of compounds.[3]
DMFHighly solubleAnother polar aprotic solvent suitable for this compound.
AcetoneSolubleA good solvent for many organic compounds.
DichloromethaneSolubleA nonpolar solvent that should readily dissolve the compound.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol can be used to determine the concentration at which the compound starts to precipitate over time in a specific aqueous medium.[2]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO.

  • Add the DMSO dilutions to the aqueous buffer of interest (e.g., PBS, cell culture medium) in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature with gentle shaking.[2]

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.[2]

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over time.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvents Prepare Solvents prep_solvents->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe Dissolution vortex->observe observe->add_solvent Partially Dissolved record_data Record Solubility Data observe->record_data Fully Dissolved repeat_exp Repeat with Other Solvents record_data->repeat_exp

Caption: Workflow for Determining Approximate Solubility.

troubleshooting_logic start Solubility Issue Encountered check_conc Is the concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No solution_achieved Solubility Achieved lower_conc->solution_achieved optimize_cosolvent Optimize co-solvent percentage check_solvent->optimize_cosolvent Yes, but precipitating try_new_solvent Try a different solvent system check_solvent->try_new_solvent No check_mixing Is mixing adequate? check_solvent->check_mixing Yes optimize_cosolvent->solution_achieved try_new_solvent->solution_achieved increase_mixing Increase vortexing/sonication check_mixing->increase_mixing No check_mixing->solution_achieved Yes gentle_heat Apply gentle heat increase_mixing->gentle_heat gentle_heat->solution_achieved

Caption: Troubleshooting Logic for Solubility Issues.

References

stability and degradation of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, which includes a phenolic hydroxyl group and a chlorinated aromatic ring, the primary factors contributing to degradation are expected to be:

  • pH: The phenolic hydroxyl group is susceptible to ionization at alkaline pH, which can increase its reactivity and susceptibility to oxidation. Acidic conditions might catalyze hydrolysis, although this is generally less common for this structure.

  • Light (Photodegradation): Aromatic ketones can absorb UV light, leading to photochemical reactions. This can result in the formation of radical species and subsequent degradation.

  • Oxidation: The phenolic group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and photodegradation.

Q2: What are the recommended storage conditions for solutions of this compound to ensure stability?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C. For long-term storage, freezing at -20°C or below may be necessary, but ensure the compound is stable to freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • pH: Maintain the solution at a neutral or slightly acidic pH, if compatible with the experimental requirements. Buffering the solution may be beneficial.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively reported in the literature, based on the degradation of similar chlorinated phenolic compounds, potential degradation products could include:

  • Oxidation products: Formation of quinone-type structures from the oxidation of the phenolic hydroxyl group.

  • Reductive dehalogenation products: Loss of one or both chlorine atoms from the aromatic ring, particularly under reducing conditions or certain microbial degradation pathways.

  • Photodegradation products: Complex mixtures of smaller molecules resulting from ring-opening or side-chain cleavage upon exposure to UV light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound solutions.

Issue Possible Cause Troubleshooting Steps
Solution turns yellow/brown over time. Oxidation of the phenolic hydroxyl group.1. Prepare fresh solutions before use.2. Store solutions protected from light and at a low temperature (2-8°C).3. Consider adding an antioxidant if compatible with the experiment.4. De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen).
Loss of compound potency or concentration. Degradation of the compound.1. Verify the storage conditions (temperature, light protection).2. Check the pH of the solution; adjust if necessary.3. Perform a stability study under your experimental conditions to determine the degradation rate.4. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound and detect degradation products.
Unexpected peaks in chromatogram (HPLC/GC). Formation of degradation products or contamination.1. Inject a freshly prepared standard solution to confirm the retention time of the parent compound.2. Analyze a blank solvent to rule out solvent contamination.3. Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and confirm if the unexpected peaks correspond to them.4. Ensure proper cleaning of all glassware and analytical equipment.
Poor peak shape (tailing) in HPLC analysis. Interaction of the phenolic hydroxyl group with the stationary phase or active sites in the HPLC system.1. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic group.2. Use a column with end-capping or a base-deactivated stationary phase.3. Ensure the column is properly conditioned.

Data Presentation

Table 1: Inferred Stability of this compound Solutions under Different Conditions

Condition Expected Stability Potential Degradation Pathway
Acidic (pH < 4) Generally stableMinimal hydrolysis expected
Neutral (pH 6-8) Moderately stableSlow oxidation
Alkaline (pH > 8) Prone to degradationAccelerated oxidation due to phenolate formation
Light Exposure (UV) UnstablePhotodegradation
Elevated Temperature (>40°C) UnstableAccelerated oxidation and other reactions
Presence of Oxidizing Agents (e.g., H₂O₂) Highly unstableRapid oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan) or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

A 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Solution B Oxidation (O₂, light, metal ions) A->B C Photodegradation (UV light) A->C D Dehalogenation (Reductive conditions) A->D E Quinone-type Products B->E F Ring-opened/ Fragmented Products C->F G Monochloro or Non-chlorinated Analogs D->G

Caption: Inferred degradation pathways for this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (UV light) A->B5 C Neutralize & Dilute B1->C B2->C B3->C B4->C B5->C D HPLC-UV/MS Analysis C->D E Compare with Control D->E F Identify Degradants & Assess Method Specificity E->F

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Crystallization of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For chlorinated phenols and aromatic ketones, solvents such as ethanol, methanol, acetone, toluene, and mixtures like hexane/ethyl acetate are often employed.[3][4][5] A systematic solvent screening is the most effective method to determine the optimal solvent or solvent system. While a specific procedure for this exact compound mentions recrystallization from methanol, other solvents should be explored for optimization.[6]

Q2: What are the common problems encountered during the crystallization of this compound?

A2: Common issues include failure to crystallize, formation of an oil instead of a solid ("oiling out"), rapid crystallization leading to small or impure crystals, and low yield.[7][8] These problems can be influenced by factors such as solvent choice, cooling rate, purity of the compound, and concentration.[7][9]

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" is the separation of the dissolved compound from the solution as a liquid phase rather than a solid crystalline phase.[10] This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute.[7] The presence of impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[7][11][12] Molecules with flexible structures or low melting points are also more prone to this phenomenon.[13]

Q4: Can polymorphism be an issue with this compound?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds and can affect properties like solubility and stability.[14][15][16][17] Different crystallization conditions, such as the solvent used and the rate of cooling, can lead to the formation of different polymorphs.[14] It is crucial to characterize the resulting crystal form to ensure consistency.

Q5: How can I induce crystallization if no crystals form?

A5: If crystals do not form spontaneously from a supersaturated solution, several techniques can be used to induce crystallization. These include scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or cooling the solution to a lower temperature.[18][19] Reducing the volume of the solvent by evaporation can also help to achieve the necessary supersaturation.[7][19]

Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling
Potential Cause Suggested Solution
Solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent and allow it to cool again.[7]
Too much solvent was used.Test the mother liquor by dipping a glass rod and letting it dry; if significant residue forms, there is too much compound left in the solution.[7] Reduce the solvent volume and re-cool.
Nucleation is inhibited.Induce nucleation by scratching the inner surface of the flask with a glass rod.[18][19]
Add a "seed crystal" of the pure compound to provide a template for crystal growth.[18][19]
Cool the solution in an ice bath or even a freezer to further decrease solubility.[18][19]
Problem 2: The Compound "Oils Out"
Potential Cause Suggested Solution
Cooling rate is too fast, causing the saturation point to be reached at a temperature above the compound's melting point.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] Insulate the flask to slow down the cooling process.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.[2]
High concentration of impurities is depressing the melting point.Purify the crude material using another technique (e.g., column chromatography) before crystallization. Consider adding activated charcoal to the hot solution to remove colored impurities, then filter before cooling.[7][11]
High degree of supersaturation.Use a more dilute solution by adding more solvent and cooling at a slower rate.[10]
Problem 3: Crystal Formation is Too Rapid
Potential Cause Suggested Solution
Solution is too concentrated.Add more solvent to the hot solution to slightly decrease the level of supersaturation.[7]
Cooling is too fast.Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulate the flask to slow the cooling rate.[7]
Inappropriate flask size leading to a high surface area to volume ratio.Use a smaller flask to minimize the surface area, which will slow down the rate of cooling and evaporation.[7]
Problem 4: Poor Crystal Quality (Needles, Plates, or Aggregates)
Potential Cause Suggested Solution
Rapid crystal growth.Slow down the crystallization process by using a more gradual cooling rate or by using a solvent system that promotes slower growth.[8]
Solvent system is not optimal.Experiment with different solvents or solvent mixtures. Sometimes, changing the polarity of the solvent system can influence the crystal habit.[20]
Agglomeration of crystals.Gentle agitation during the initial stages of crystallization can sometimes prevent crystals from clumping together. However, do not disturb the solution once crystal growth is well underway.
Problem 5: Low Yield
Potential Cause Suggested Solution
Too much solvent was used, leaving a significant amount of product in the mother liquor.Before filtering, cool the flask in an ice bath to maximize the precipitation of the solid. If the mother liquor still contains a large amount of product, it can be concentrated and a second crop of crystals can be collected.[7]
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and depositing crystals on the filter paper.
The compound has moderate solubility even in the cold solvent.Ensure the solution is cooled sufficiently before filtration. Consider using a different solvent in which the compound is less soluble at low temperatures.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • Place the test tubes that show crystal formation in an ice bath to further assess the extent of crystallization.

  • The ideal solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.

Protocol 2: Single Solvent Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the charcoal.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Protocol 3: Mixed Solvent Recrystallization
  • Dissolve the crude compound in a minimal amount of a hot solvent in which it is readily soluble.

  • While the solution is still hot, add a second solvent (the "anti-solvent") in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy.

  • If cloudiness persists, add a few drops of the first (soluble) solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect and dry the crystals as described in the single solvent method.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for common crystallization issues.

G Troubleshooting: No Crystals Forming start No Crystals Form Upon Cooling q1 Is the solution clear or cloudy? start->q1 cloudy Solution is cloudy q1->cloudy Cloudy clear Solution is clear q1->clear Clear action1 Scratch flask with glass rod cloudy->action1 action2 Add a seed crystal clear->action2 q2 Crystals form? action1->q2 action3 Reduce solvent volume (Evaporation) q2->action3 No end_success Problem Solved: Crystals Formed q2->end_success Yes action2->q2 action4 Cool to a lower temperature action3->action4 end_fail Re-evaluate solvent choice action4->end_fail

Caption: Workflow for inducing crystallization.

G Troubleshooting: Oiling Out start Compound 'Oils Out' action1 Re-heat to dissolve oil start->action1 q1 Choose a path action1->q1 action2 Add more solvent q1->action2 Decrease Concentration action4 Change to a lower boiling point solvent q1->action4 Change Solvent action3 Cool solution very slowly (Insulate flask) action2->action3 q2 Oil forms again? action3->q2 action4->q2 end_success Problem Solved: Crystals Formed q2->end_success No end_fail Consider pre-purification (e.g., chromatography) q2->end_fail Yes

Caption: Decision tree for addressing "oiling out".

References

avoiding side reactions in Fries rearrangement for hydroxyphenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for avoiding common side reactions during the synthesis of hydroxyphenyl ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement?

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][3]

Q2: What are the most common side reactions in the Fries rearrangement?

The most frequently encountered side reactions include:

  • Formation of the undesired isomer: The reaction produces a mixture of ortho and para isomers, and controlling the selectivity is a primary challenge.[2][3]

  • Cleavage of the ester: The ester starting material can be cleaved to yield the corresponding phenol, which reduces the overall yield of the desired ketone.[4]

  • Intermolecular acylation (Crossover products): The acyl group can detach from the starting molecule and react with another aromatic molecule in the reaction mixture, leading to the formation of "crossover" products.[3][5]

  • Polysubstitution: In some cases, more than one acyl group can be introduced onto the aromatic ring, especially with highly activated substrates.[2]

Q3: How can I control the ortho/para selectivity?

The ratio of ortho to para isomers is primarily influenced by temperature and the choice of solvent.[2][6]

  • Low temperatures (generally below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[2][3]

  • High temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho isomer.[2][3] This is due to the formation of a stable bidentate chelate between the Lewis acid and the ortho product.[2]

  • Non-polar solvents tend to favor the ortho product, while polar solvents promote the formation of the para product.[2][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Hydroxyphenyl Ketone

Problem: The overall yield of the desired hydroxyphenyl ketone is lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress by TLC or GC.[4]- If aiming for the ortho isomer, ensure the temperature is sufficiently high (often >160°C).[4]- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst, as the product can form a complex with it.[5][8]
Formation of Phenol by Cleavage - Ensure strictly anhydrous conditions. Moisture can lead to the hydrolysis of the ester. Dry all glassware, solvents, and reagents thoroughly.[4]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]- Use a freshly opened or purified Lewis acid catalyst, as they are often hygroscopic.
Intermolecular Reactions - Use a non-polar solvent to favor an intramolecular rearrangement pathway.[2]- For highly selective ortho rearrangement, consider using an anionic Fries rearrangement protocol.[2]
Decomposition/Charring - If charring occurs at high temperatures, consider using a milder Lewis acid or a Brønsted acid catalyst.[8][9]- Ensure uniform heating by using an oil bath and avoid localized overheating.[4]
Deactivating Groups on the Aromatic Ring - The Fries rearrangement is less efficient with strongly electron-withdrawing groups on the aromatic ring.[2] If your substrate is deactivated, you may need to explore alternative synthetic routes.
Issue 2: Poor Selectivity (High Percentage of the Undesired Isomer)

Problem: The reaction produces a significant amount of the unwanted ortho or para isomer.

Possible Causes and Solutions:

Desired IsomerPossible CauseTroubleshooting Steps
para-Hydroxyacetophenone Reaction temperature is too high.Maintain a low reaction temperature, typically between 25°C and 60°C.[3]
Use of a non-polar solvent.Switch to a polar solvent like nitrobenzene or nitromethane to favor the para product.[7]
ortho-Hydroxyacetophenone Reaction temperature is too low.Increase the reaction temperature to above 160°C.[3]
Use of a polar solvent.Use a non-polar solvent or conduct the reaction neat (without solvent) to favor the ortho product.[2][4]

Data Presentation

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Acetate

CatalystSolventTemperature (°C)Predominant ProductOrtho:Para RatioYield (%)Reference
AlCl₃Nitrobenzene25para-HydroxyacetophenonePredominantly Para-[6]
AlCl₃Nitrobenzene165ortho-HydroxyacetophenonePredominantly Ortho-[6]
AlCl₃Monochlorobenzene100Mixture3.03 : 1.0-[8]
AlCl₃Monochlorobenzene150Mixture1.95 : 1.075[9]
AlCl₃Monochlorobenzene170ortho-Hydroxyacetophenone1.72 : 1.062[8][9]
HF-20-100para-Hydroxyacetophenone-94[10]
Methanesulfonic AcidNone90para-Hydroxyacetophenone8 : 92~100 (Conversion)[9]
p-Toluenesulfonic acidNone90-160ortho-HydroxyacetophenoneHigh ortho selectivityHigh conversion[11]
Zinc PowderDMFMicrowaveSingle IsomerGood selectivityHigh[9]

Note: Direct comparison of yields can be challenging as reaction conditions and substrates may vary between studies.

Experimental Protocols

Protocol 1: High-Yield Synthesis of para-Hydroxyacetophenone

This protocol is adapted for the preferential synthesis of the para isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve phenyl acetate in anhydrous nitrobenzene.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add anhydrous aluminum chloride in small portions with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 25-60°C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: High-Yield Synthesis of ortho-Hydroxyacetophenone

This protocol is designed to favor the formation of the ortho isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous, high-boiling non-polar solvent (e.g., nitrobenzene, or run neat)

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask equipped with a mechanical stirrer and a reflux condenser protected by a drying tube, carefully add phenyl acetate.

  • If using a solvent, add the anhydrous non-polar solvent.

  • In small portions, add anhydrous aluminum chloride to the stirred mixture. An exothermic reaction may occur; control the addition rate to maintain a steady temperature.

  • Heat the reaction mixture to a high temperature (typically 160-180°C) and maintain for 1-3 hours.[12]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The ortho-isomer is steam-volatile. Perform steam distillation to separate it from the non-volatile para-isomer and other byproducts.[4]

  • Extract the distillate with diethyl ether.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ortho-hydroxyacetophenone. Further purification can be achieved by vacuum distillation.

Visualizations

Fries_Rearrangement_Pathway A Phenolic Ester B Lewis Acid Complex A->B + Lewis Acid C Acylium Ion Intermediate B->C Rearrangement D ortho-Hydroxyaryl Ketone (Thermodynamic Product) C->D High Temperature Non-polar Solvent E para-Hydroxyaryl Ketone (Kinetic Product) C->E Low Temperature Polar Solvent

Fries Rearrangement: Ortho vs. Para Selectivity

Troubleshooting_Workflow Start Low Yield or Side Product Formation Q1 Identify Primary Side Product Start->Q1 A1 Undesired Isomer Q1->A1 Ortho/Para A2 Phenol Q1->A2 Cleavage A3 Crossover Products Q1->A3 Intermolecular A4 Polysubstitution Q1->A4 Multiple Acylations S1 Adjust Temperature and Solvent A1->S1 S2 Ensure Anhydrous Conditions A2->S2 S3 Use Non-polar Solvent A3->S3 S4 Decrease Reactant Concentration A4->S4

Troubleshooting Logic for Fries Rearrangement

References

optimizing reaction conditions for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via the Fries rearrangement of 2,4-dichlorophenyl propionate.

Q1: Low or no yield of the desired product.

Possible Causes & Solutions:

  • Inactive Catalyst: The primary Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using anhydrous AlCl₃ and that all glassware and solvents are thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because it complexes with both the starting ester and the product hydroxyaryl ketone.[1][2] Consider increasing the molar ratio of AlCl₃ to the starting ester.

  • Suboptimal Temperature: Temperature is a critical factor for both reaction rate and selectivity.[3] For the desired ortho-product, high temperatures (typically >160°C) are required.[1][4] If the reaction temperature is too low, the conversion may be incomplete.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: The major product is the undesired para-isomer (1-(2,4-dichloro-5-hydroxyphenyl)propan-1-one).

Possible Causes & Solutions:

  • Incorrect Temperature: This is the most common reason for poor ortho-selectivity. The formation of the para-isomer is kinetically favored at lower temperatures. To increase the yield of the desired ortho-isomer, the reaction temperature needs to be significantly elevated (e.g., 165–175°C).[3] The ortho-isomer is the thermodynamically more stable product due to chelation of the catalyst between the hydroxyl and carbonyl groups.[5]

  • Solvent Polarity: The use of polar solvents can favor the formation of the para-isomer.[5] Performing the reaction in a non-polar solvent or, as is common for the Fries rearrangement, without a solvent (neat), can increase the proportion of the ortho-product.[5]

Q3: Formation of significant by-products.

Possible Causes & Solutions:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting ester (2,4-dichlorophenyl propionate) back to 2,4-dichlorophenol and propionic acid. As mentioned, ensure all reagents and equipment are anhydrous.

  • Intermolecular Acylation: The phenol formed from hydrolysis can undergo intermolecular acylation, leading to a mixture of undesired products. Optimizing the reaction conditions to favor the intramolecular rearrangement will minimize this side reaction.

  • Charring/Decomposition: At the high temperatures required for the reaction, some degradation of the starting material or product may occur, leading to a dark-colored reaction mixture and reduced yield. Careful temperature control is crucial.

Q4: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Similar Polarity of Isomers: The desired ortho-product and the undesired para-isomer may have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary.

  • Residual Aluminum Salts: The work-up procedure, which typically involves quenching with acid and ice, is critical for removing all aluminum salts. Incomplete removal can lead to difficulties in subsequent purification steps. Ensure thorough washing of the organic extracts.

  • Recrystallization Issues: If recrystallization is used for purification, finding a suitable solvent system that effectively separates the desired product from impurities is key. A trial-and-error approach with small amounts of material may be necessary to identify the optimal solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the Fries rearrangement of 2,4-dichlorophenyl propionate.[3] This reaction involves the migration of the propionyl group from the phenolic oxygen to the carbon atom at the ortho position of the aromatic ring, catalyzed by a Lewis acid.

Q2: Why is the Fries rearrangement preferred over a direct Friedel-Crafts acylation of 2,4-dichlorophenol?

Direct Friedel-Crafts acylation of phenols is often problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it.[6] Furthermore, this can lead to competitive O-acylation (ester formation) rather than the desired C-acylation on the aromatic ring.[6] The Fries rearrangement overcomes this by first intentionally forming the ester, which is then rearranged to the desired hydroxyaryl ketone under specific conditions.

Q3: What reaction conditions favor the formation of the desired ortho-isomer?

High reaction temperatures, typically in the range of 165–175°C, are crucial for maximizing the yield of the ortho-product, this compound.[3][5] This is because the ortho-isomer is the thermodynamically more stable product.[5] Using a non-polar solvent or running the reaction neat also favors the formation of the ortho-isomer.[5]

Q4: What are the key safety precautions to take during this synthesis?

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propionyl chloride (used in the preparation of the starting ester) is also corrosive and a lachrymator. It should be handled with care in a well-ventilated fume hood.

  • The high reaction temperatures required for the Fries rearrangement pose a burn risk. Appropriate heating equipment and caution are necessary.

  • The reaction work-up involves quenching with acid, which is an exothermic process. The quenching should be done slowly and with cooling.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of reported and expected outcomes based on the principles of the Fries rearrangement.

Starting MaterialCatalystTemperature (°C)TimeYield of ortho-isomerReference
2,4-dichlorophenyl propionateAlCl₃165–17540 min76%[3]
2,4-dichlorophenyl propionateAlCl₃Low (<60°C)-Low (para-isomer favored)[4][5]
2,4-dichlorophenyl propionateAlCl₃High (>160°C)-High (ortho-isomer favored)[4][5]
Phenyl Acetate (model substrate)AlCl₃ in Monochlorobenzene170-62% (ortho/para ratio 1.72:1)[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichlorophenyl propionate

This protocol describes the esterification of 2,4-dichlorophenol with propionyl chloride.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,4-dichlorophenol (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a base (e.g., triethylamine or pyridine, 1.1 eq.).

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add propionyl chloride (1.1 eq.) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,4-dichlorophenyl propionate can be purified by vacuum distillation.

Protocol 2: Fries Rearrangement to this compound

This protocol is based on the general procedure for a high-temperature Fries rearrangement.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, carefully add anhydrous aluminum chloride (AlCl₃, approx. 1.5 eq.).

  • Addition of Reactant: Slowly add 2,4-dichlorophenyl propionate (1 eq.) to the aluminum chloride with stirring. The reaction is often performed without a solvent (neat).

  • Heating: Heat the reaction mixture to 165–175°C.[3] Maintain this temperature for approximately 40 minutes.[3] The mixture will likely become a dark, viscous liquid.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement A 2,4-Dichlorophenol D Esterification Reaction A->D B Propionyl Chloride B->D C Base (e.g., Pyridine) C->D E 2,4-Dichlorophenyl propionate D->E F 2,4-Dichlorophenyl propionate I Fries Rearrangement F->I G AlCl3 (Lewis Acid) G->I H High Temperature (165-175°C) H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Fries_Rearrangement_Mechanism Start 2,4-Dichlorophenyl propionate Complex Formation of Lewis Acid- Ester Complex Start->Complex Lewis_Acid AlCl3 Lewis_Acid->Complex Acylium Generation of Acylium Ion and Aluminum Phenoxide Complex->Acylium Attack Electrophilic Aromatic Substitution (Intramolecular) Acylium->Attack Workup Acidic Work-up Attack->Workup Product This compound Workup->Product Troubleshooting_Logic Start Low Yield or Incorrect Isomer? Check_Temp Is Temperature >160°C? Start->Check_Temp Increase_Temp Increase Temperature to 165-175°C Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Anhydrous and in Excess? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Use_Anhydrous Use Fresh Anhydrous AlCl3 Increase Molar Ratio Check_Catalyst->Use_Anhydrous No Check_Solvent Are you using a non-polar solvent or neat? Check_Catalyst->Check_Solvent Yes Use_Anhydrous->Check_Solvent Change_Solvent Switch to non-polar solvent or run neat Check_Solvent->Change_Solvent No Success Optimized Reaction Check_Solvent->Success Yes Change_Solvent->Success

References

Technical Support Center: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

Synthesis Overview: The Fries Rearrangement

The synthesis of this compound is commonly achieved through the Fries rearrangement of 2,4-dichlorophenyl propionate. This reaction involves the intramolecular acyl migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction is selective for the ortho and para positions relative to the hydroxyl group. For this specific synthesis, the desired product is the ortho-isomer.

Reaction Scheme:

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The Fries rearrangement can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Suboptimal Temperature: Temperature is a critical parameter. For the desired ortho product, higher temperatures (typically above 100°C) are favorable.[1] Operating at lower temperatures may result in a sluggish reaction and a higher proportion of the undesired para-isomer.

  • Moisture Contamination: The Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.

  • Impure Starting Materials: The purity of the starting material, 2,4-dichlorophenyl propionate, is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled or purified starting material.

  • Formation of Side Products: At very high temperatures, charring and formation of unidentified byproducts can occur, leading to a lower yield of the desired product. Careful temperature control is essential.

Q2: I am getting a significant amount of the undesired para-isomer. How can I increase the selectivity for the ortho product?

A2: The ratio of ortho to para isomers is highly dependent on the reaction conditions:

  • Temperature: As mentioned, higher reaction temperatures favor the formation of the ortho-isomer, which is the thermodynamically more stable product due to chelation of the aluminum chloride between the hydroxyl and carbonyl groups.[1] Conversely, lower temperatures favor the kinetically controlled para-product.

  • Solvent: The choice of solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho-isomer.[1] Conducting the reaction in a non-polar solvent or even neat (without solvent) at a high temperature can significantly improve the ortho selectivity.

Q3: My final product is contaminated with unreacted starting material. How can I remove it?

A3: Unreacted 2,4-dichlorophenyl propionate can often be removed during the work-up and purification steps:

  • Hydrolysis: During the aqueous work-up with acid, any remaining starting material may partially hydrolyze to 2,4-dichlorophenol.

  • Chromatography: The most effective method for removing unreacted starting material is column chromatography on silica gel. The difference in polarity between the phenolic product and the ester starting material allows for good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.

Q4: I have identified 2,4-dichlorophenol as an impurity in my product. Where does it come from and how can I minimize its formation?

A4: 2,4-Dichlorophenol is a common impurity that arises from the hydrolysis of the starting material, 2,4-dichlorophenyl propionate.

  • Minimizing Formation: This hydrolysis can occur if there is moisture present in the reaction mixture or during the aqueous work-up. To minimize its formation, ensure anhydrous reaction conditions. During the work-up, keeping the temperature low and minimizing the time the reaction mixture is in contact with the aqueous acid can help.

  • Removal: 2,4-Dichlorophenol can be removed by column chromatography or by an alkaline wash during the work-up. Being a phenol, it will deprotonate and dissolve in an aqueous basic solution (e.g., dilute sodium hydroxide), while the desired product, being a ketone, will remain in the organic layer. However, care must be taken as the product itself is also a phenol and may have some solubility in a basic solution.

Data on Reaction Conditions and Isomer Ratio

TemperaturePredominant IsomerRationale
Low (e.g., < 60°C)para-isomerKinetically controlled product
High (e.g., > 100°C)ortho-isomerThermodynamically controlled product (stabilized by chelation)[1]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound via the Fries rearrangement.

Materials:

  • 2,4-Dichlorophenyl propionate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or chlorobenzene, or no solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place 2,4-dichlorophenyl propionate. If a solvent is used, add it to the flask.

  • Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-160°C to favor the ortho product) and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Impurity Formation Pathway Diagram

The following diagram illustrates the relationship between the starting material, reaction conditions, and the formation of the desired product and common impurities.

G start 2,4-Dichlorophenyl Propionate rearrangement Fries Rearrangement (AlCl3) start->rearrangement hydrolysis Hydrolysis (H2O) start->hydrolysis Moisture unreacted Unreacted Starting Material start->unreacted Incomplete Reaction ortho This compound (Desired Product) rearrangement->ortho High Temperature Non-polar Solvent para 1-(2,4-Dichloro-5-hydroxyphenyl)propan-1-one (Para-isomer Impurity) rearrangement->para Low Temperature phenol 2,4-Dichlorophenol (Hydrolysis Impurity) hydrolysis->phenol

Caption: Logical workflow of the Fries rearrangement for the synthesis of this compound and the formation of common impurities.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Dichlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dichlorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of dichlorinated phenols?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting isomers, and decreased overall sensitivity of the analysis. For dichlorinated phenols, which are often analyzed as a mixture of isomers, poor peak shape can significantly compromise the accuracy of the results.

Q2: What are the primary causes of peak tailing when analyzing dichlorinated phenols?

A2: The most common causes of peak tailing for phenolic compounds like dichlorinated phenols in reversed-phase HPLC are:

  • Secondary Interactions with Residual Silanols: Silica-based columns, such as the commonly used C18 columns, have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols can become ionized (Si-O⁻) and interact with the polar hydroxyl group of the dichlorinated phenols through hydrogen bonding or ion-exchange mechanisms. This secondary retention mechanism can lead to peak tailing.

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the dichlorinated phenol isomers can result in the co-existence of both ionized (phenolate) and non-ionized (phenolic) forms of the analyte. These two forms will have different retention times, leading to peak broadening and tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing. A void at the column inlet can also cause peak distortion.

  • Extra-Column Effects: Peak broadening and tailing can occur outside of the column in areas such as tubing, fittings, or the detector flow cell. This is often referred to as extra-column volume or dead volume.

Q3: How can I choose the optimal mobile phase pH to minimize peak tailing for dichlorinated phenols?

A3: The key is to select a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of your dichlorinated phenol isomers. Since dichlorinated phenols are acidic, lowering the pH of the mobile phase will suppress the ionization of both the analytes and the residual silanol groups on the column. A mobile phase pH of around 2.5 to 3.5 is generally recommended. This ensures that the dichlorinated phenols are in their neutral form and minimizes interactions with the silanol groups.

Q4: Are there any mobile phase additives that can help reduce peak tailing?

A4: Yes, adding a small amount of an acidic modifier to the mobile phase is a common and effective strategy.

  • Acids: Formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.1% (v/v) are frequently used to lower the mobile phase pH and suppress silanol activity.

  • Buffers: A phosphate buffer at a low pH (e.g., pH 2.5-3.5) can provide better pH control and reproducibility.

Q5: What type of HPLC column is best suited for the analysis of dichlorinated phenols to avoid peak tailing?

A5: While standard C18 columns can be used, columns specifically designed to minimize silanol interactions are highly recommended. Look for:

  • End-capped C18 columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane, reducing their availability for secondary interactions.

  • Base-deactivated silica (BDS) columns: These are specifically treated to reduce the acidity and activity of the silica surface.

  • Pentafluorophenyl (PFP) columns: These columns offer alternative selectivity and can provide excellent peak shape for halogenated compounds like dichlorinated phenols due to unique interactions with the fluorinated stationary phase.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your HPLC analysis of dichlorinated phenols.

Step 1: Initial Assessment and Diagnosis

First, carefully examine your chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? If all peaks in the chromatogram exhibit tailing, the issue is likely related to a problem at the column inlet, such as a partially blocked frit or a void in the packing material. It could also indicate a problem with the mobile phase or the HPLC system itself.

  • Are only the dichlorinated phenol peaks tailing? If only the analyte peaks are tailing, the problem is more likely due to specific chemical interactions between the dichlorinated phenols and the stationary phase.

Step 2: Systematic Troubleshooting Workflow

Follow the logical workflow below to identify and resolve the root cause of the peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only dichlorinated phenol peaks tailing? all_peaks->specific_peaks No check_column Inspect Column Inlet - Check for voids - Backflush column all_peaks->check_column Yes check_ph Optimize Mobile Phase pH - Lower pH to 2.5-3.5 - Add 0.1% formic acid specific_peaks->check_ph Yes check_system Check HPLC System - Look for leaks - Minimize extra-column volume check_column->check_system solution Symmetrical Peaks Achieved check_system->solution check_column_chem Evaluate Column Chemistry - Use an end-capped or BDS column - Consider a PFP column check_ph->check_column_chem check_sample Assess Sample Preparation - Dilute sample to check for overload - Ensure sample is dissolved in mobile phase check_column_chem->check_sample check_sample->solution

Caption: Troubleshooting workflow for peak tailing.

Data Presentation

Table 1: pKa Values of Dichlorinated Phenol Isomers

Understanding the pKa of your analytes is crucial for mobile phase optimization. The mobile phase pH should be at least 1.5-2 units away from the analyte's pKa to ensure a single ionization state.

Dichlorinated Phenol IsomerpKa Value
2,3-Dichlorophenol~7.7
2,4-Dichlorophenol~7.85
2,5-Dichlorophenol~7.53[2]
2,6-Dichlorophenol~6.78[3][4][5]
3,4-Dichlorophenol~8.59
3,5-Dichlorophenol~8.14[6]
Table 2: Recommended HPLC Experimental Parameters for Dichlorinated Phenol Analysis

This table provides a starting point for developing a robust HPLC method for the separation of dichlorinated phenol isomers.

ParameterRecommended ConditionRationale
Column C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) or PFP (Pentafluorophenyl)Minimizes silanol interactions. PFP offers alternative selectivity for halogenated compounds.
Mobile Phase A Water with 0.1% Formic AcidLowers pH to suppress ionization of phenols and silanols.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution Start with a lower percentage of organic phase and gradually increase. A typical gradient might be 30-70% B over 15-20 minutes.To effectively separate all six isomers which have different hydrophobicities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5-20 µLKeep the volume low to prevent column overload.
Detection UV at 280 nmDichlorinated phenols have a strong UV absorbance around this wavelength.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

This protocol describes the preparation of a typical mobile phase for the analysis of dichlorinated phenols.

MobilePhasePrep start Start: Prepare Mobile Phase measure_water Measure 999 mL of HPLC-grade water start->measure_water add_formic Add 1 mL of formic acid measure_water->add_formic mix_a Mix thoroughly to create Mobile Phase A add_formic->mix_a measure_org Measure 1 L of HPLC-grade acetonitrile or methanol (Mobile Phase B) mix_a->measure_org degas Degas both mobile phases using sonication or online degasser measure_org->degas end Mobile phases are ready for use degas->end

Caption: Mobile phase preparation workflow.

Methodology:

  • Measure 999 mL of high-purity, HPLC-grade water into a clean 1 L mobile phase reservoir.

  • Carefully add 1 mL of concentrated formic acid to the water.

  • Mix the solution thoroughly to ensure a homogenous mobile phase A.

  • In a separate reservoir, measure 1 L of HPLC-grade acetonitrile or methanol to serve as mobile phase B.

  • Degas both mobile phases for at least 15 minutes using an online degasser or sonication to remove dissolved gases, which can cause baseline instability and ghost peaks.

Protocol 2: Column Flushing and Equilibration

Proper column care is essential for maintaining performance and preventing peak tailing.

Methodology:

  • Disconnect the column from the detector. This prevents any dislodged particulate matter from entering the detector flow cell.

  • Flush with a strong solvent. Flush the column with 10-20 column volumes of a strong, non-buffered organic solvent like 100% acetonitrile or methanol to remove strongly retained compounds.

  • Flush with the aqueous mobile phase component. Flush the column with at least 10 column volumes of the aqueous mobile phase (e.g., water with 0.1% formic acid) to remove any residual organic solvent and prepare it for the buffered mobile phase.

  • Equilibrate with the initial mobile phase conditions. Connect the column to the detector and equilibrate with the starting mobile phase composition of your gradient program until a stable baseline is achieved. This may take 10-20 column volumes.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fries rearrangement of 2,4-dichlorophenyl propionate.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).2. Presence of moisture in reagents or reaction vessel.3. Reaction temperature is too low.1. Use fresh, anhydrous aluminum chloride. Ensure a stoichiometric amount or a slight excess is used.2. Thoroughly dry all glassware and use anhydrous solvents. Handle AlCl₃ in a glove box or under an inert atmosphere.3. Gradually increase the reaction temperature. The Fries rearrangement often requires high temperatures (e.g., 150-180°C) to proceed at a reasonable rate.[1][2]
Poor Regioselectivity (Formation of undesired isomers) 1. Incorrect reaction temperature.2. Inappropriate solvent polarity.1. Temperature is a key factor in controlling ortho vs. para selectivity in the Fries rearrangement.[1][3][4] For the desired ortho-acylated product, higher temperatures are generally favored.[3] Experiment with a temperature range of 160-180°C.2. Non-polar solvents tend to favor the formation of the ortho isomer.[1] Consider using a high-boiling, non-polar solvent or running the reaction neat if the substrate's physical properties allow.
Formation of Phenol Byproduct 1. Presence of water in the reaction mixture, leading to hydrolysis of the ester starting material.1. Ensure strictly anhydrous conditions. Dry all reagents and solvents thoroughly.
Exothermic Reaction Difficult to Control 1. Rapid addition of aluminum chloride to the reaction mixture.1. Add the aluminum chloride portion-wise at a controlled rate to the heated substrate. Monitor the internal temperature closely and have a cooling system on standby.
Difficult Product Isolation/Purification 1. Incomplete decomposition of the aluminum chloride complex during work-up.2. Formation of tars or polymeric byproducts at high temperatures.1. During work-up, ensure the reaction mixture is quenched by pouring it onto a sufficient amount of crushed ice and then adding concentrated hydrochloric acid to fully decompose the aluminum complex.2. Consider optimizing the reaction temperature and time to minimize byproduct formation. Purification can be achieved through recrystallization. Experiment with different solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions for crystallization of the desired product.
Product Purity Issues 1. Presence of starting material or isomeric byproducts.1. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, or HPLC).2. If isomeric byproducts are present, recrystallization may be effective for purification. The different isomers often have different solubilities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and industrially relevant method is the Fries rearrangement of 2,4-dichlorophenyl propionate.[3][4][5][6][7][8][9] This reaction involves the intramolecular migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[3][4][5][6][7][8][9]

Q2: How does temperature affect the outcome of the Fries rearrangement for this synthesis?

A2: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity of the Fries rearrangement.[1][3][4] Generally, lower temperatures favor the formation of the para-isomer (kinetically controlled product), while higher temperatures favor the ortho-isomer (thermodynamically controlled product).[1][3] For the synthesis of this compound, which is the ortho-acylated product, high temperatures in the range of 160-180°C are typically required.[1]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: The primary safety concerns are associated with the use of large quantities of aluminum chloride. AlCl₃ reacts violently with water and is corrosive. The reaction itself can be highly exothermic. Key safety measures include:

  • Working in a well-ventilated area (e.g., a fume hood or a dedicated reactor bay).

  • Using appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.

  • Ensuring all equipment is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Adding the aluminum chloride in a controlled manner to manage the exotherm, with adequate cooling capacity available.

  • Quenching the reaction carefully by slowly adding the reaction mixture to ice and acid.

Q4: What are some common byproducts in this reaction and how can they be minimized?

A4: Common byproducts include the para-isomer, 2,4-dichlorophenol from the hydrolysis of the starting material, and potentially some polymeric or tar-like substances, especially at very high temperatures. To minimize these:

  • Control the temperature carefully to favor the desired ortho-isomer.

  • Ensure anhydrous conditions to prevent hydrolysis.

  • Optimize the reaction time to avoid prolonged heating which can lead to degradation.

Q5: What are the recommended methods for purifying the final product on a larger scale?

A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound at a larger scale. The choice of solvent is crucial and may require some experimentation. A common approach is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Ethanol/water or toluene are often good starting points for aromatic ketones.

Experimental Protocols

Synthesis of 2,4-dichlorophenyl propionate (Starting Material)

This protocol describes the esterification of 2,4-dichlorophenol with propionyl chloride.

Materials and Equipment:

  • 2,4-Dichlorophenol

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable solvent)

  • Reaction vessel with a stirrer, dropping funnel, and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel, dissolve 2,4-dichlorophenol in anhydrous diethyl ether.

  • Add a stoichiometric equivalent of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of propionyl chloride via a dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichlorophenyl propionate.

  • The crude product can be purified by vacuum distillation if necessary.

Scaled-up Synthesis of this compound via Fries Rearrangement

This protocol is a representative procedure for the scaled-up synthesis. Caution: This reaction is exothermic and requires careful control.

Materials and Equipment:

  • 2,4-Dichlorophenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • High-boiling point solvent (optional, e.g., nitrobenzene or decalin) or neat reaction

  • Reaction vessel equipped with a mechanical stirrer, thermometer, heating mantle, and a setup for controlled solid addition.

  • Ice, water, and concentrated hydrochloric acid for work-up

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Charge the reaction vessel with 2,4-dichlorophenyl propionate. If using a solvent, add it at this stage.

  • Heat the mixture to the desired reaction temperature (e.g., 165-175°C).

  • Slowly and in portions, add anhydrous aluminum chloride to the hot mixture with vigorous stirring. Monitor the internal temperature closely to control the exotherm.

  • After all the aluminum chloride has been added, maintain the reaction mixture at the set temperature for the required duration (typically 30-60 minutes). Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Carefully and slowly pour the warm reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Slowly add concentrated hydrochloric acid to the quenched mixture to decompose the aluminum chloride complex and dissolve any aluminum salts.

  • The product may precipitate as a solid. If so, collect the crude product by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).

Parameter Condition Yield/Purity
Reaction Temperature 165-175°CHigher temperature favors the desired ortho-isomer.
Catalyst Anhydrous Aluminum ChlorideStoichiometric excess is often required.
Solvent Neat or high-boiling non-polar solventNon-polar solvents favor the ortho-product.
Work-up Quenching on ice followed by acidificationCrucial for product isolation.
Purification RecrystallizationEffective for achieving high purity.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_fries Step 2: Fries Rearrangement cluster_purification Step 3: Purification start 2,4-Dichlorophenol + Propionyl Chloride esterification Esterification (Pyridine, Et2O) start->esterification ester 2,4-Dichlorophenyl propionate esterification->ester fries Fries Rearrangement (AlCl3, 165-175°C) ester->fries workup Work-up (Ice, HCl) fries->workup crude Crude Product workup->crude purification Recrystallization crude->purification final_product 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Purity Issues start Low Yield or Purity Issue check_conversion Check Reaction Completion (TLC, GC, HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes temp Increase Temperature incomplete->temp time Increase Reaction Time incomplete->time catalyst Check Catalyst Quality/ Quantity incomplete->catalyst isomers Optimize Temperature for Regioselectivity complete->isomers byproducts Ensure Anhydrous Conditions complete->byproducts purification Optimize Recrystallization complete->purification

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Validation & Comparative

Confirming the Structure of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected spectroscopic data versus established reference values for the structural confirmation of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. Detailed experimental protocols for each key spectroscopic technique are also presented to support researchers in their analytical workflows.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the molecular structure of this compound using a combination of spectroscopic methods.

Structural_Confirmation_Workflow Workflow for Spectroscopic Structural Confirmation cluster_Synthesis_and_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_NMR_Details NMR Details cluster_Data_Analysis Data Analysis & Confirmation start Synthesize Compound purify Purify Compound start->purify ir IR Spectroscopy purify->ir nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms analyze Analyze Spectra ir->analyze h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr ms->analyze h_nmr->analyze c_nmr->analyze compare Compare with Expected Values analyze->compare confirm Confirm Structure compare->confirm

Caption: Logical workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.

Spectroscopic Data Comparison

The confirmation of the chemical structure of this compound is achieved by comparing the experimental or predicted spectroscopic data with established, typical values for the constituent functional groups. The following tables summarize these comparisons for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment Predicted Chemical Shift (ppm) Typical Chemical Shift Range (ppm) Multiplicity Integration
-CH₃ (Propanoyl)~1.20.9 - 1.2Triplet3H
-CH₂- (Propanoyl)~3.02.5 - 2.9Quartet2H
Ar-H (meta to -OH)~7.46.5 - 7.5Doublet1H
Ar-H (para to -OH)~7.16.5 - 7.5Doublet1H
-OH (Phenolic)~5.0 - 6.04.0 - 7.0Singlet (broad)1H
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment Predicted Chemical Shift (ppm) Typical Chemical Shift Range (ppm)
-CH₃ (Propanoyl)~85 - 20
-CH₂- (Propanoyl)~3630 - 40
C=O (Ketone)~205195 - 220
Ar-C (C-Cl)~128, ~135120 - 140
Ar-C (C-H)~125, ~129110 - 140
Ar-C (C-CO)~122120 - 140
Ar-C (C-OH)~155150 - 165
Infrared (IR) Spectroscopy Data
Functional Group Predicted Absorption (cm⁻¹) Typical Absorption Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)~34003200 - 3600Strong, Broad
C-H Stretch (Aliphatic)~29502850 - 3000Medium
C=O Stretch (Ketone)~16801670 - 1730Strong
C=C Stretch (Aromatic)~1580, ~14701450 - 1600Medium
C-O Stretch (Phenolic)~12501200 - 1300Strong
C-Cl Stretch~800, ~750700 - 850Strong
Mass Spectrometry Data
Analysis Predicted Value Theoretical Value
Molecular Ion (M⁺)m/z 218217.99 g/mol
Isotope PatternM+2 peak (~65% of M⁺), M+4 peak (~10% of M⁺)Characteristic for two chlorine atoms
Key Fragments[M-CH₂CH₃]⁺ (m/z 189), [M-COCH₂CH₃]⁺ (m/z 161)Consistent with loss of ethyl and propanoyl groups

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of 0-12 ppm.

    • Employ a 90° pulse width.

    • Set the relaxation delay to 5 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of 0-220 ppm.

    • Employ a 45° pulse width.

    • Set the relaxation delay to 2 seconds.

    • Co-add 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr salt plate, and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr plate.

    • Mount the sample-coated KBr plate in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

A Comparative Analysis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one Derivatives and Their Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one with established antimicrobial agents. The data presented is synthesized from recent studies to offer an objective overview of their potential in the development of new antimicrobial therapies.

Introduction

Performance Comparison

The antimicrobial efficacy of these compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of key derivatives against a panel of clinically relevant bacteria and fungi, compared with standard antimicrobial drugs.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Comparative Antibiotics against Gram-Positive Bacteria.

Compound/AntibioticStaphylococcus aureus (MRSA, TCH 1516) MIC (µg/mL)Enterococcus faecalis (VRE, AR-0086) MIC (µg/mL)Clostridioides difficile (AR-1067) MIC (µg/mL)
Derivative 14 ¹16>12816
Derivative 24b ¹32>128>128
Vancomycin 1161
Clindamycin 0.25>2564

¹Data from a study on 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]

Key Observations:

  • Derivative 14 , a hydrazone derivative, demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[1]

  • The activity of the tested derivatives against vancomycin-resistant Enterococcus faecalis (VRE) was limited.[1]

  • Established antibiotics like Vancomycin and Clindamycin generally exhibit lower MIC values against susceptible strains.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of a 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivative and Comparative Antifungals.

Compound/AntifungalCandida auris (AR-0381, 0383, 0386) MIC (µg/mL)Aspergillus fumigatus (TR34/L98H) MIC (µg/mL)
Derivative 15 ¹1616
Amphotericin B 11
Fluconazole >6416

¹Data from a study on 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]

Key Observations:

  • Derivative 15 , a hydrazone bearing a 5-nitrothien-2-yl moiety, showed promising activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus.[1]

  • The efficacy of derivative 15 against A. fumigatus was comparable to Fluconazole.[1]

Experimental Protocols

The antimicrobial susceptibility testing for the derivatives of this compound was conducted using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC of a substance by testing its effect on the growth of a microorganism in a liquid nutrient broth.

  • Preparation of Microplates: 96-well microtiter plates are prepared with serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action

The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, the antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell structures and functions.

Postulated Mechanisms for Hydroxyphenyl Compounds:

  • Membrane Disruption: The hydroxyl group on the phenyl ring can interact with the lipids and proteins in the cell membrane, leading to increased permeability and leakage of intracellular components.

  • Enzyme Inhibition: These compounds may interfere with the function of essential microbial enzymes, thereby disrupting critical metabolic pathways.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some phenolic compounds have been shown to inhibit the synthesis of DNA, RNA, and proteins, which are vital for microbial growth and replication.

Antimicrobial_Mechanism_of_Action cluster_compound Hydroxyphenyl Compound cluster_cell Microbial Cell Compound 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition Synthesis Nucleic Acid & Protein Synthesis Compound->Synthesis Inhibition

Caption: Postulated mechanisms of antimicrobial action for hydroxyphenyl compounds.

Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of these compounds is outlined below.

Experimental_Workflow Start Start Synthesis Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivatives Start->Synthesis Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification Antimicrobial_Screening Antimicrobial Susceptibility Testing (Broth Microdilution) Purification->Antimicrobial_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis End End Data_Analysis->End

Caption: General workflow for synthesis and antimicrobial evaluation.

Conclusion

Derivatives of this compound demonstrate promising antimicrobial activity against a range of Gram-positive bacteria and fungi, including drug-resistant strains.[1] While further research is required to elucidate their precise mechanism of action and to evaluate the activity of the parent compound, these findings suggest that this chemical scaffold holds potential for the development of novel antimicrobial agents. The data presented in this guide serves as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Validation of a Quantitative Assay for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key performance characteristics for a quantitative assay of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a compound with potential applications in drug development. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of an appropriate analytical method. The data presented is based on established validation principles for similar phenolic compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique for such molecules.

Comparison of Analytical Method Performance

The validation of a quantitative assay ensures that the method is suitable for its intended purpose. Key performance parameters include linearity, accuracy, precision, and specificity. While various analytical techniques can be employed for the quantification of phenolic compounds, this guide focuses on a comparative summary of typical performance characteristics obtained from HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1][2][3]> 0.989[1]Good linearity, often requires derivatization
Limit of Detection (LOD) 0.01 - 4 ng[1][2]0.003 - 2 ng[1]Low parts-per-trillion range
Limit of Quantitation (LOQ) 0.03 - 10 ng[1][2]0.007 - 6.67 ng[1]Typically in the low ng range
Accuracy (Recovery %) 97.29 - 103.59%[4]88 - 117% (in plasma)[5]Dependent on extraction and derivatization
Precision (%RSD) Intraday: < 5.0%, Interday: 2.6 - 6.2%[1][2]Intraday: < 13.7%, Interday: < 14.0%[5]Generally high precision

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for reproducibility and for assessing the suitability of the assay. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2) for the validation of analytical procedures.[6][7]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8][9]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Inject each calibration standard in triplicate into the analytical instrument (e.g., HPLC system).

    • Record the peak area or height for each concentration.

    • Plot the mean response versus the concentration and perform a linear regression analysis.

    • The coefficient of determination (R²) should be ≥ 0.99 for the assay to be considered linear.[2][3]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[9] It is often determined by spike recovery experiments.

  • Procedure:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples using the developed assay.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within an acceptable range, typically 98-102%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[8]

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or using different equipment.

    • Calculate the %RSD for the combined results from both studies.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Prepare a sample of this compound and subject it to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze the stressed samples alongside an unstressed sample and a placebo.

    • The method is considered specific if the peak of the analyte is well-resolved from any degradation products and matrix components, and there is no interference at the retention time of the analyte in the placebo.

Visualizations

Experimental Workflow for Assay Validation

The following diagram illustrates the logical flow of the validation process for a quantitative assay.

AssayValidationWorkflow cluster_precision Precision Studies start Start: Assay Development linearity Linearity & Range start->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate specificity Specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Validated Assay validation_report->end repeatability->specificity intermediate->specificity

Assay Validation Workflow
Hypothetical Signaling Pathway Inhibition

Given the potential of this compound as an anticancer agent, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation, such as the MAPK/ERK pathway.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Inhibitor->MEK

Hypothetical Inhibition of MEK

References

A Comparative Guide to Dichlorinated Phenyl Ketones: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one and its Alternatives in Anticancer and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one and other dichlorinated phenyl ketones, focusing on their anticancer and antimicrobial activities. The information is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

At a Glance: Comparative Biological Activity

The following table summarizes the in vitro cytotoxic and antimicrobial activities of this compound and selected dichlorinated phenyl ketone analogs. Activities are presented as IC50 (half-maximal inhibitory concentration) for anticancer effects and MIC (minimum inhibitory concentration) for antimicrobial effects.

CompoundChemical StructureBiological ActivityCell Line / OrganismIC50 / MIC (µM)Reference
This compoundChemical structure of this compoundAnticancerA549 (Lung)Not explicitly stated for parent compound; a 5-fluorobenzimidazole derivative showed the highest activity.[1]
Dichlorinated Acetophenone Derivative (6u)This is a general representation. The actual structure can be found in the referenced paper.AnticancerA375 (Melanoma)1.1[2]
Dichlorinated Benzophenone AnalogThis is a general representation. Structures can be found in the referenced papers.AnticancerMDA-MB-231 (Breast)12.09 - 26.49[3]
Dichlorinated Chalcone (Compound 16)This is a general representation. The actual structure can be found in the referenced paper.AnticancerNot Specified17
Dichlorinated Phenyl Ketone DerivativeThis is a general representation.AntimicrobialS. aureusNot explicitly stated for parent compound; derivatives showed activity.[1]

In Focus: Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of dichlorinated phenyl ketones as anticancer agents. The substitution pattern of chlorine atoms on the phenyl ring, along with other functional groups, significantly influences their cytotoxic efficacy.

This compound Derivatives

A 2023 study explored derivatives of this compound for their anticancer properties. While specific IC50 values for the parent compound were not provided, a 5-fluorobenzimidazole derivative containing the 3,5-dichloro-2-hydroxyphenyl moiety demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[1] This suggests that the dichlorinated phenyl ketone scaffold is a promising starting point for the development of more potent anticancer compounds.

Dichlorinated Acetophenones as Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

A 2021 study identified a series of novel dichlorinated acetophenones as potent inhibitors of pyruvate dehydrogenase kinases (PDKs), which are crucial regulators of cancer metabolism.[2] One of the most potent compounds, 6u , exhibited an IC50 value of 1.1 µM against the A375 melanoma cell line and demonstrated significant antitumor activity in a xenograft model.[2] The proposed mechanism involves the inhibition of PDKs, leading to a shift in cancer cell metabolism from glycolysis to oxidative phosphorylation, which can induce apoptosis and inhibit cell proliferation.

dot

PDK_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Apoptosis Apoptosis TCA Cycle->Apoptosis Induces PDK PDKs PDH PDH PDK->PDH Inhibition DCPK Dichlorinated Phenyl Ketones (e.g., Dichloroacetophenones) DCPK->PDK

Caption: Dichlorinated phenyl ketones inhibit PDKs, leading to apoptosis.

In Focus: Antimicrobial Activity

The antimicrobial potential of dichlorinated phenyl ketones is also an active area of research. The presence of chlorine atoms on the phenyl ring is often associated with enhanced antimicrobial activity.

Derivatives of this compound have shown promising, structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.[1] Notably, certain derivatives displayed potent activity against vancomycin-intermediate S. aureus strains, highlighting their potential to combat antibiotic-resistant bacteria.[1]

The precise mechanism of action for the antimicrobial effects of these compounds is still under investigation but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dichlorinated phenyl ketones.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

dot

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (dichlorinated phenyl ketones) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

dot

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Bacterial Suspension A->B C 3. Incubate (e.g., 18-24h at 37°C) B->C D 4. Observe for Bacterial Growth C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Dichlorinated phenyl ketones represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. The lead compound, this compound, and its analogs, along with other dichlorinated phenyl ketones like acetophenones and benzophenones, exhibit potent biological effects that are highly dependent on their specific chemical structures. Further research into the mechanism of action and structure-activity relationships of these compounds is warranted to optimize their therapeutic potential. The experimental protocols provided in this guide offer a foundation for the standardized evaluation of these and other novel chemical entities.

References

Unveiling the Biological Potential: A Comparative Guide to 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one analogues. The following sections present a comprehensive overview of their antimicrobial and anticancer properties, supported by experimental data and detailed methodologies.

A recent study has explored a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their 3,5-dichloro-2-hydroxyphenyl analogues, revealing their potential as scaffolds for novel antimicrobial and anticancer agents.[1][2] The introduction of the 3,5-dichloro-2-hydroxyphenyl substituent has been shown to significantly enhance the biological activity of the parent compounds.

Comparative Analysis of Biological Activity

The synthesized compounds have demonstrated a range of antimicrobial and anticancer activities. The data below summarizes the key findings for the most promising analogues.

Anticancer Activity

The in vitro anticancer activity of the compounds was evaluated against the A549 human pulmonary cancer cell line. A viability-based MTT assay was used to determine the effect of the compounds on cell viability. The results highlight a significant enhancement in anticancer activity with the addition of the 3,5-dichloro substitution.

CompoundStructure/ModificationA549 Cell Viability (%)Reference
1a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid63.4[1]
1b 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid21.2[1]
22a 5-methyl benzimidazole derivative of 1a59.5[1]
22b 5-methyl benzimidazole derivative of 1b24.5[1]
21a Benzimidazole derivative of 1a67.4[1]
18 N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative of 1a36.2[1]
20 Not specified in snippets29.7[1]
Antimicrobial Activity

Several analogues exhibited promising activity against a panel of multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) was determined to quantify their antimicrobial efficacy.

CompoundTarget OrganismMIC (µg/mL)NotesReference
Hydrazone with 5-nitrothien-2-yl moietyCandida auris (multidrug-resistant isolates)16Promising activity against three major genetic lineages.[1][2]
Hydrazone with 5-nitrothien-2-yl moietyAspergillus fumigatus (azole-resistant)-Showed promising activity against strains with TR34/L98H mutations.[1][2]
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus (MRSA) TCH 1516-Four-fold stronger than clindamycin.[1]
Hydrazone with thien-2-yl fragmentMethicillin-resistant S. aureus (MRSA) TCH 1516-Two-fold stronger than clindamycin.[1]
14 Vancomycin-intermediate S. aureus-Showed promising activity.[1][2]
24b Vancomycin-intermediate S. aureus-Showed promising activity and favorable cytotoxic profiles in HSAEC-1 cells.[1][2]

Experimental Protocols

The following methodologies were employed to evaluate the biological activities of the this compound analogues.

Synthesis of Analogues

The core structures, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) and its 3,5-dichloro analogue (1b), were synthesized as starting materials.

Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a): A solution of itaconic acid and o-aminophenol in water was refluxed for 12 hours. The resulting precipitate was filtered, washed with water, and dried to yield the product.[1]

Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b): Compound 1a was treated with concentrated HCl and 30% H₂O₂ in water and stirred at 50°C for 2 hours to introduce the dichloro substituents.[1]

General Procedure for Hydrazone Derivatives (4-15): The corresponding aromatic or non-aromatic aldehyde was added to a hot solution of hydrazide 3 (derived from the carboxylic acid) in propan-2-ol. The mixture was heated at reflux for 2 hours (or 40 minutes for compound 14) and then cooled. The solid product was filtered, washed with propan-2-ol, and dried.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activity was determined using a viability-based MTT assay.

  • Cell Line: A549 human non-small cell lung adenocarcinoma cells were used.

  • Treatment: Cells were treated with the synthesized compounds. Cisplatin and cytosine arabinoside were used as positive controls.

  • Analysis: The viability of the cells post-treatment was determined to assess the cytotoxic effects of the compounds.[1]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the compounds was evaluated against a panel of multidrug-resistant pathogens, including Gram-positive bacteria (S. aureus, E. faecalis, C. difficile) and pathogenic fungi (C. auris, A. fumigatus).[1][2] The minimum inhibitory concentration (MIC) was determined for active compounds, although the specific broth or agar dilution method is not detailed in the provided snippets.

Visualizing the Research Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of the studied analogues.

Research_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Itaconic Acid, Aminophenols) core_synthesis Synthesis of Core Structures (1a and 1b) start->core_synthesis derivatization Derivatization (Hydrazones, Azoles, etc.) core_synthesis->derivatization antimicrobial Antimicrobial Activity Screening (Gram-positive bacteria, Fungi) derivatization->antimicrobial anticancer Anticancer Activity Screening (A549 Cell Line) derivatization->anticancer mic_determination MIC Determination antimicrobial->mic_determination ic50_determination Cell Viability Analysis (MTT Assay) anticancer->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis end Identification of Lead Compounds sar_analysis->end

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Guide to Reference Standards for the Analysis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of commercially available reference standards for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available data from various suppliers.

Comparison of Reference Standards

A critical aspect of analytical chemistry is the quality and purity of the reference standard. Below is a comparison of suppliers offering this compound as a reference material.

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight
ChemSceneCS-0144574≥97%[1]18430-74-5[1]C₉H₈Cl₂O₂[1]219.06[1]
BLDpharmBD149953≥97%18430-74-5C₉H₈Cl₂O₂219.07

Note: Purity is a critical parameter for a reference standard. While both listed suppliers indicate a purity of ≥97%, it is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information and characterization data. A typical CoA will provide the exact purity determined by a specific analytical method (e.g., HPLC, GC), along with data from other analytical techniques such as NMR and Mass Spectrometry to confirm the identity of the compound.

Recommended Analytical Protocols

While specific, validated analytical methods for this compound are not widely published, methods for structurally similar compounds can be adapted. Below are suggested starting protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the purity assessment and quantification of this compound. A reverse-phase method is recommended.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is a common starting point for method development.

  • For example, a gradient could start at 50% acetonitrile and increase to 95% over 20 minutes.

Detection:

  • UV detection at a wavelength determined by a UV scan of the compound in the mobile phase. Aromatic compounds typically have strong absorbance in the 254 nm region.

Sample Preparation:

  • Accurately weigh a small amount of the reference standard.

  • Dissolve in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Further dilute to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1 mL/min).

Temperature Program:

  • Inlet: 250 °C

  • Oven: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).

  • Dilute to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for the analysis of a this compound reference standard.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Reference Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filtration dilute->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms hplc_data HPLC Data (Purity) hplc->hplc_data gcms_data GC-MS Data (Identity) gcms->gcms_data report Final Report hplc_data->report gcms_data->report Reference Standard Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_result Final Characterization nmr NMR Spectroscopy (Structure Elucidation) coa Certificate of Analysis nmr->coa Confirms Identity ms Mass Spectrometry (Molecular Weight) ms->coa Confirms Identity ftir FTIR Spectroscopy (Functional Groups) ftir->coa Confirms Identity hplc HPLC (Chromatographic Purity) hplc->coa Determines Purity gc GC (Volatile Impurities) gc->coa Determines Purity titration Titration (Assay) titration->coa Determines Purity

References

Comparative Cytotoxicity of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro anticancer activity of novel synthetic compounds bearing the 3,5-dichloro-2-hydroxyphenyl moiety against human lung adenocarcinoma cells.

This guide provides a comparative analysis of the cytotoxic effects of a series of newly synthesized 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The data presented is based on a study that evaluated their potential as anticancer agents. The primary objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these compounds' performance, supported by detailed experimental protocols and visual representations of the scientific workflow.

Data Summary

The cytotoxic activity of the synthesized compounds was evaluated against the A549 human pulmonary cancer cell line. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Cisplatin and Cytosine Arabinoside (AraC) were used as positive controls. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDDerivative TypeModificationsCell LineIC50 (µM)[1]
1b Carboxylic AcidCore structureA549>100
2b Methyl EsterEsterification of the carboxylic acidA549>100
19b HydrazoneN'-(4-fluorobenzylidene)A549>100
20b HydrazoneN'-(4-(trifluoromethyl)benzylidene)A549>100
21b HydrazoneN'-(thiophen-2-ylmethylene)A54975.3
22b HydrazoneN'-(5-nitrothiophen-2-ylmethylene)A54933.7
23b 1,3,4-Oxadiazole5-(4-chlorophenyl)A549>100
24b 1,2,4-Triazole4-allyl-5-thioxoA54962.4
25b Benzimidazole5-fluoroA54918.7
26b 1,3,4-Thiadiazole5-aminoA549>100
27b Pyridazine6-chloroA549>100
28b Phthalazine1-chloroA549>100
Cisplatin ControlPlatinum-based chemotherapy drugA54922.8
AraC ControlS-phase specific chemotherapy drugA549>100

Key Findings

  • The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent (Compound 25b ) demonstrated the highest anticancer activity among the tested compounds, with an IC50 value of 18.7 µM.[1]

  • The hydrazone derivative bearing a 5-nitrothien-2-yl moiety (Compound 22b ) also showed promising activity with an IC50 of 33.7 µM.[1]

  • Several of the synthesized compounds, including the core structures and many of the hydrazone and heterocyclic derivatives, did not exhibit significant cytotoxicity at the tested concentrations (>100 µM).[1]

Experimental Protocols

The in vitro anticancer activity of the compounds was determined using a viability-based MTT assay.[1]

Cell Culture

A549 cells, a well-established model for non-small cell lung adenocarcinoma, were used for the cytotoxicity assays. The specific cell culture conditions, such as media, supplements, and incubation conditions, were not detailed in the provided search results.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

A detailed, step-by-step protocol for the MTT assay as performed in the study is not available in the search results. However, a general protocol for an MTT assay is as follows:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Evaluation start Starting Materials: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid step1 Chlorination to yield 1-(3,5-dichloro-2-hydroxyphenyl) derivative (1b) start->step1 step2 Synthesis of various derivatives (hydrazones, azoles, etc.) step1->step2 treatment Treatment with synthesized compounds and controls (Cisplatin, AraC) step2->treatment Test Compounds cell_culture A549 Cell Culture cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis

Caption: Workflow for Synthesis and Cytotoxicity Evaluation.

Potential Signaling Pathway (Hypothetical)

The provided search results do not specify a signaling pathway that is targeted by these compounds. However, many cytotoxic agents induce apoptosis (programmed cell death). A simplified, hypothetical apoptotic pathway that could be investigated for these compounds is depicted below.

G compound 1-(3,5-dichloro-2-hydroxyphenyl) derivative cell A549 Cancer Cell compound->cell stress Cellular Stress cell->stress Target Interaction apoptosis Apoptosis Induction stress->apoptosis death Cell Death apoptosis->death

Caption: Hypothetical Apoptotic Pathway.

References

A Comparative Guide to the Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted hydroxyaryl ketones is a critical step in the development of new pharmaceutical agents. This guide provides a comparative analysis of two primary alternative routes for the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: the Fries Rearrangement and the Friedel-Crafts Acylation. This document outlines the experimental data, detailed methodologies, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is a trade-off between the number of steps, potential yield, and regioselectivity. Below is a summary of the key quantitative data for the two primary routes.

ParameterFries RearrangementFriedel-Crafts Acylation
Starting Material 2,4-Dichlorophenol2,4-Dichlorophenol
Key Reagents Propanoyl chloride, Lewis Acid (e.g., AlCl₃)Propanoyl chloride, Lewis Acid (e.g., AlCl₃)
Number of Steps Two (Esterification followed by rearrangement)One
Estimated Yield 60-75% (overall)40-60%
Purity Good to Excellent (after purification)Moderate to Good (may require extensive purification)
Key Advantages Generally good yields for ortho-acylation at high temperatures.[1]A single-step reaction.
Key Disadvantages A two-step process. Requires careful temperature control for regioselectivity.[1][2]Potential for low yields due to catalyst complexation with the phenolic oxygen.[3][4] Risk of O-acylation as a side reaction.[3][4]

Experimental Protocols

Route 1: Fries Rearrangement

This route involves two main stages: the synthesis of the precursor 2,4-dichlorophenyl propionate, followed by its rearrangement to the final product.

Stage 1: Synthesis of 2,4-Dichlorophenyl propionate

  • Materials and Reagents:

    • 2,4-Dichlorophenol

    • Propanoyl chloride

    • Pyridine or Triethylamine

    • Anhydrous diethyl ether or dichloromethane

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 2,4-dichlorophenol (1.0 eq.) in anhydrous diethyl ether.

    • Add pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichlorophenyl propionate.

    • The crude product can be purified by vacuum distillation or column chromatography.

Stage 2: Fries Rearrangement to this compound

  • Materials and Reagents:

    • 2,4-Dichlorophenyl propionate

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous nitrobenzene or 1,2-dichloroethane

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride (1.5 eq.).

    • Add anhydrous nitrobenzene as a solvent and cool the suspension to 0-5 °C.

    • Slowly add 2,4-dichlorophenyl propionate (1.0 eq.) to the stirred suspension.

    • To favor the ortho product, the reaction mixture is typically heated to a higher temperature (e.g., 120-160 °C) for several hours.[1]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to isolate this compound.

Route 2: Friedel-Crafts Acylation

This route provides a more direct, one-step approach to the target molecule.

  • Materials and Reagents:

    • 2,4-Dichlorophenol

    • Propanoyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane or nitrobenzene

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask, suspend anhydrous aluminum chloride (2.5-3.0 eq.) in anhydrous dichloromethane. A stoichiometric excess of the catalyst is often required to drive C-acylation over O-acylation.[3]

    • Cool the suspension to 0 °C.

    • In a separate flask, prepare a solution of 2,4-dichlorophenol (1.0 eq.) and propanoyl chloride (1.1 eq.) in dichloromethane.

    • Add the solution of the phenol and acyl chloride dropwise to the stirred aluminum chloride suspension, maintaining the temperature at 0 °C.[5]

    • After the addition, allow the reaction to slowly warm to room temperature and then heat under reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with dichloromethane.

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography to separate the desired C-acylated product from any O-acylated by-product and other impurities.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two alternative synthesis routes.

Synthesis_Comparison Alternative Synthesis Routes for this compound cluster_fries Route 1: Fries Rearrangement cluster_fc Route 2: Friedel-Crafts Acylation cluster_key Decision Factors start_fries 2,4-Dichlorophenol esterification Esterification with Propanoyl Chloride start_fries->esterification intermediate 2,4-Dichlorophenyl propionate esterification->intermediate rearrangement Fries Rearrangement (Lewis Acid, Heat) intermediate->rearrangement product_fries This compound rearrangement->product_fries start_fc 2,4-Dichlorophenol acylation Direct Acylation with Propanoyl Chloride (Excess Lewis Acid) start_fc->acylation product_fc This compound acylation->product_fc yield Yield purity Purity steps Number of Steps conditions Reaction Conditions

Caption: A flowchart comparing the Fries Rearrangement and Friedel-Crafts Acylation routes.

Experimental_Workflow General Experimental Workflow start Start: Starting Materials reaction_setup Reaction Setup (Anhydrous Conditions) start->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC) reagent_addition->reaction_monitoring workup Aqueous Workup & Quenching reaction_monitoring->workup extraction Product Extraction workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

Both the Fries Rearrangement and the Friedel-Crafts Acylation present viable pathways for the synthesis of this compound. The Fries Rearrangement, although a two-step process, may offer higher overall yields and better control over the formation of the desired ortho-acylated product, particularly when reaction conditions are optimized.[1] Conversely, the direct Friedel-Crafts Acylation is a more straightforward, one-pot reaction but may be complicated by lower yields due to catalyst deactivation and the formation of the O-acylated byproduct.[3][4] The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. For syntheses where maximizing the yield of the ortho-isomer is critical, the Fries Rearrangement with careful temperature control is likely the superior method. For smaller-scale or exploratory work where a more direct route is preferred, the Friedel-Crafts acylation may be a suitable option, provided that purification methods are in place to isolate the desired product.

References

A Comparative Guide to the NMR Spectral Interpretation of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes highly accurate predicted NMR data for its analysis.

To provide a practical context for interpretation, the predicted spectral data of the target compound is compared with the experimental NMR data of a structurally similar, commercially available analogue, 1-(2-hydroxyphenyl)propan-1-one . This comparative approach highlights the influence of the chloro substituents on the chemical shifts of the aromatic and aliphatic protons and carbons, offering valuable insights for researchers working with similar halogenated compounds.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the reference compound, 1-(2-hydroxyphenyl)propan-1-one.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Multiplicity Predicted/Experimental Chemical Shift (δ, ppm) Predicted/Experimental Coupling Constant (J, Hz)
This compoundH-4'd7.552.5
H-6'd7.302.5
-OHs12.5 (broad)-
-CH₂-q2.957.2
-CH₃t1.157.2
1-(2-hydroxyphenyl)propan-1-oneH-6'dd7.858.0, 1.6
H-4'ddd7.458.4, 7.2, 1.6
H-3'dd7.008.4, 1.2
H-5'ddd6.888.0, 7.2, 1.2
-OHs12.1 (broad)-
-CH₂-q3.037.3
-CH₃t1.227.3

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compoundC=O205.0
C-2'152.0
C-4'135.0
C-6'128.0
C-1'125.0
C-3'124.0
C-5'122.0
-CH₂-35.0
-CH₃8.5
1-(2-hydroxyphenyl)propan-1-oneC=O205.8
C-2'162.5
C-6'136.4
C-4'130.1
C-1'119.0
C-5'118.8
C-3'118.6
-CH₂-36.3
-CH₃8.4

Interpretation and Comparative Analysis

The presence of two electron-withdrawing chloro substituents on the phenyl ring of this compound significantly influences the chemical shifts of the aromatic protons and carbons compared to the unsubstituted analogue.

  • Aromatic Protons: In the target compound, the two aromatic protons (H-4' and H-6') are predicted to appear as doublets with a small meta-coupling constant. Their downfield chemical shifts are a result of the deshielding effect of the adjacent chloro and hydroxyl groups. In contrast, the aromatic protons of 1-(2-hydroxyphenyl)propan-1-one exhibit a more complex splitting pattern due to ortho-, meta-, and para-couplings, and their chemical shifts are generally more upfield in the absence of the deshielding chloro groups.

  • Aromatic Carbons: The predicted ¹³C NMR spectrum of the target compound shows distinct signals for the six aromatic carbons. The carbons directly attached to the chlorine atoms (C-3' and C-5') and the hydroxyl group (C-2') are significantly deshielded. The remaining aromatic carbons also experience a downfield shift compared to the reference compound due to the overall electron-withdrawing nature of the substituents.

  • Aliphatic Protons and Carbons: The chemical shifts and splitting patterns of the propanoyl side chain (-CH₂-CH₃) are less affected by the aromatic substitution. The methylene protons appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The sample height in the NMR tube should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or using an automated shimming routine.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

  • Acquire the free induction decay (FID).

3. Data Processing

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Process the ¹³C NMR spectrum, which is typically proton-decoupled to produce singlets for each carbon environment.

Logical Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectra of this compound.

G Workflow for NMR Spectral Interpretation cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis H_Integration Integration (Proton Ratios) Structure_Proposal Propose Structure H_Integration->Structure_Proposal H_Chemical_Shift Chemical Shift (ppm) (Electronic Environment) H_Chemical_Shift->Structure_Proposal H_Splitting Splitting Pattern (Multiplicity) (Neighboring Protons) H_Splitting->Structure_Proposal H_Coupling Coupling Constants (J, Hz) (Connectivity) H_Coupling->Structure_Proposal C_Num_Signals Number of Signals (Unique Carbons) C_Num_Signals->Structure_Proposal C_Chemical_Shift Chemical Shift (ppm) (Functional Groups) C_Chemical_Shift->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Consistent with all data?

Caption: Logical workflow for interpreting NMR spectra.

Comparative Analysis of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one and Analogs: A Guide to Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one and a selection of its structural analogs. In the absence of direct cross-reactivity studies, this document focuses on comparing the reported anticancer and antimicrobial potencies of these compounds. The information presented herein is intended to guide researchers in selecting appropriate molecules for further investigation and in designing experiments to assess cross-reactivity and specific activities.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of this compound and structurally related chalcones and their derivatives. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundStructureMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)Notes
1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivative (24b) Pyrrolidinone derivative with 3,5-dichloro-2-hydroxyphenyl substituent-A549: Reduces viability to 24.5%-Showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model.
2'-Hydroxy-2,5-dimethoxychalcone Methoxy substituted chalcone---IC₅₀: 9.76-40.83 µM across various canine lymphoma and leukemia cell lines.
2'-Hydroxy-4',6'-dimethoxychalcone Methoxy substituted chalcone---IC₅₀: 9.18–46.11 µM across various canine lymphoma and leukemia cell lines.
Chalcone-pyrazole hybrid (31) Hybrid molecule-Hepatocellular carcinoma cell lines-IC₅₀: 0.5–4.8 µM. Causes G2/M phase cell cycle arrest and apoptosis.
Chalcone-1,2,3-triazole derivative (54) Hybrid molecule-HepG2: 0.9 µM-Potent tubulin polymerization inhibitor.
(E)-3-(4-(Bis(2-chloroethyl)amino) phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (11) Synthetic chalcone derivativeTriple-negative breast cancer: 3.94–9.22 µM--Induces cell cycle arrest and apoptosis.
Panduratin A Natural chalconeMCF-7: 15 µM (24h), 11.5 µM (48h)-HT-29: < 9 µg/mLAlso active against melanoma and prostate cancer cell lines.
Licochalcone B Natural chalconeMCF-7--Induces apoptosis and inhibits metastasis in various cancer cell lines.

Note: '-' indicates data not available in the cited sources.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundStructureS. aureusE. coliC. albicansNotes
1-(3,5-dichloro-2-hydroxyphenyl) propan-1-one Derivative (2b) Ester of a pyrrolidinone derivativeMRSA TCH 1516: 64--Active against methicillin-resistant S. aureus.
Hydrazone derivative with 5-nitrothien-2-yl moiety Pyrrolidinone derivative--C. auris: 16Promising activity against multidrug-resistant C. auris.
Cationic Chalcones (1-4) Chalcones with cationic groups1-22-8-More potent against Gram-positive bacteria.
Chalcone Derivative (6e) Synthetic chalcone0.4-0.6 mg/mLModerate activityPoor activityAlso showed good antioxidant activity.
Chalcone Derivative (6g) Synthetic chalcone0.4-0.6 mg/mL--Also showed excellent antioxidant activity.
Trifluoromethyl-substituted chalcone (13) Synthetic chalcone--C. parapsilosis: 15.6-31.25Highest activity against this fungal strain among tested compounds.

Note: '-' indicates data not available in the cited sources. MIC values may vary significantly based on the specific strain and testing methodology.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is used to determine the antimicrobial activity of a substance.

Principle: A test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial culture. The antimicrobial activity is indicated by a clear zone of inhibition around the well where microbial growth is prevented.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A positive control (a known antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanistic Insights: Signaling Pathways

Chalcones and their derivatives are known to exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key pathways often implicated in the anticancer activity of these compounds: apoptosis induction and inhibition of the NF-κB pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Bcl2 Bcl2 Cellular Stress->Bcl2 Bax Bax Cellular Stress->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Chalcones Chalcones Chalcones->Death Receptor Chalcones->Cellular Stress

Caption: Chalcone-induced apoptosis signaling pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to IκBα-NF-κB->NF-κB IκBα degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Chalcones Chalcones Chalcones->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion

While direct cross-reactivity data for this compound is currently unavailable, the comparative analysis of its biological activities alongside its structural analogs provides a valuable starting point for further research. The provided data tables highlight the potential of this class of compounds in both anticancer and antimicrobial applications. The detailed experimental protocols and signaling pathway diagrams offer a framework for researchers to design and conduct their own comparative and mechanistic studies, ultimately contributing to a better understanding of the therapeutic potential and cross-reactivity profiles of these promising molecules.

Safety Operating Guide

Safe Disposal of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated organic compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining laboratory safety. Adherence to local, state, and federal regulations is mandatory.

I. Understanding the Hazard

This compound belongs to the chemical class of chlorinated phenols. Compounds in this category are recognized for their potential toxicity, particularly to aquatic life, and their persistence in the environment.[1] Therefore, improper disposal is strictly prohibited. This substance must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

III. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and sealable container specifically for "Halogenated Organic Waste."[2][3]

  • Labeling: The container must be affixed with a hazardous waste label that clearly identifies the contents, including the full chemical name: "this compound."[3][4] Do not use abbreviations or chemical formulas.[3]

  • No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemicals.[2][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid compound, as well as contaminated materials such as pipette tips, tubes, and gloves, in a designated, sealable container lined with a chemically compatible bag.[4][6]

    • Liquid Waste: If the compound is in solution, collect it in a shatter-proof bottle designated for halogenated organic liquids.[6]

IV. Disposal Procedure

The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[2][7]

  • Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[4]

  • Documentation: Maintain a record of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.

V. Accidental Release Measures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into the designated halogenated organic waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

VI. Quantitative Data on Disposal

ParameterTypical Value/Specification
Disposal Method High-Temperature Incineration
Operating Temperature >850°C (often >1100°C for chlorinated compounds)
Residence Time >2 seconds
Destruction Efficiency >99.99%
Emission Control Flue gas scrubbing to neutralize acidic gases (e.g., HCl)

Note: These are general guidelines. The exact conditions will be set by the certified disposal facility.

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled, sealable container for solid halogenated waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, shatter-proof bottle for liquid halogenated waste. waste_type->liquid_waste Liquid segregate Ensure waste is segregated from non-halogenated and other incompatible wastes. solid_waste->segregate liquid_waste->segregate storage Store the sealed container in a cool, dry, well-ventilated area. segregate->storage contact_ehs Contact EHS or a licensed contractor for disposal. storage->contact_ehs end End: Waste Disposed of via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel handling 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a thorough approach to personal safety is non-negotiable. The following table summarizes the required PPE. Due to the compound's properties as a halogenated phenol, it is considered corrosive and acutely toxic, capable of causing severe skin burns and eye damage.[1] Skin exposure may not be immediately painful due to anesthetic properties.[1][2]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile, butyl rubber, or neoprene gloves are recommended.[1][2][3] Avoid latex gloves.[1] For concentrated solutions, consider double gloving or using thicker utility gloves.[3]To prevent skin contact and absorption. Phenol and related compounds can be absorbed through the skin and cause systemic toxicity.[2]
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1 compliant.[1] A face shield should be used if there is a splash hazard.[1][4]To protect eyes from dust particles and splashes, which can cause serious eye damage.[1]
Body Protection Laboratory coatA fully buttoned lab coat is mandatory.[3] For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised.[2][3]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is essential to avoid inhaling dust or vapors.[3] If a fume hood is not feasible, contact Environmental Health & Safety for a respiratory protection assessment.[1]To prevent inhalation of the compound, which can cause respiratory irritation and systemic toxicity.
Footwear Closed-toe shoesSolid-top shoes that cover the entire foot are required.[3]To protect feet from spills and falling objects.

Handling and Operations Plan

Safe handling practices are paramount to minimize exposure risk. Always work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula for transfers and handle gently to avoid creating airborne particles.[5]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring. This should also be performed in a fume hood.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from strong oxidizing agents.[1] Containers should be stored below eye level.[1]

  • Never Work Alone: It is crucial to never work alone when handling this and other highly hazardous chemicals.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[5][7] Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing.[4][5] Wash the affected area with soap and plenty of water.[5] For phenol-like compounds, it is highly recommended to irrigate the skin with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available.[2] Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[5]
Ingestion Rinse the mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][7]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, carefully collect the solid material using appropriate tools and place it into a labeled, sealed container for disposal.[5] Avoid generating dust.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 1.

Waste Disposal:

  • Labeling: All waste containing this compound must be collected in a clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste".[10]

  • Segregation: Do not mix this waste with other waste streams unless compatible. Halogenated organic compounds should be segregated.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] Do not discharge into drains or the environment.[5][9]

cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware F->G K Spill Occurs F->K L Personal Exposure F->L H Segregate Waste G->H I Label Hazardous Waste H->I J Store Waste for Pickup I->J N Contain & Clean Spill K->N M Follow First Aid L->M O Notify EHS M->O N->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.